Cap-dependent endonuclease-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H28FN3O7S |
|---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
[(3R)-2-[(13S)-9-fluoro-4-phenyl-3-thiatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7(12),8,10,14,16-octaen-13-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C36H28FN3O7S/c1-44-36(43)47-20-46-33-28(41)13-14-39-32(33)35(42)38-15-16-45-19-30(38)40(39)31-23-9-5-6-10-25(23)34-27(26-17-22(37)11-12-24(26)31)18-29(48-34)21-7-3-2-4-8-21/h2-14,17-18,30-31H,15-16,19-20H2,1H3/t30-,31-/m1/s1 |
InChI Key |
WNRPSAKVRGSUJM-FIRIVFDPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cap-Dependent Endonuclease Inhibitors: A Technical Guide Focused on RO-7
Disclaimer: Publicly available scientific literature did not yield specific information on a compound designated "Cap-dependent endonuclease-IN-7". This guide will, therefore, focus on the well-characterized cap-dependent endonuclease inhibitor RO-7 as a representative example to provide an in-depth technical overview of this class of antiviral agents.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mechanism of action, quantitative efficacy, and experimental evaluation of cap-dependent endonuclease inhibitors, with a specific focus on the potent inhibitor RO-7.
Introduction to Cap-Dependent Endonuclease Inhibition
Influenza viruses, causative agents of seasonal epidemics and occasional pandemics, rely on a unique mechanism for the transcription of their RNA genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer consisting of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), initiates transcription through a "cap-snatching" process. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, and the endonuclease activity, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream. These capped fragments are then used as primers by the PB1 subunit to synthesize viral mRNAs. This cap-dependent endonuclease activity is essential for viral replication and presents a prime target for antiviral drug development.
Cap-dependent endonuclease inhibitors are a class of antiviral drugs that directly target the endonuclease active site within the PA subunit of the influenza virus RdRp. By inhibiting this enzyme, these compounds prevent the virus from generating the necessary primers for transcription, effectively halting viral gene expression and replication.
Mechanism of Action of RO-7
RO-7 is a small molecule inhibitor that specifically targets the endonuclease activity of the influenza virus PA protein. Its mechanism of action involves the chelation of divalent metal ions, typically manganese (Mn2+), that are essential for the catalytic activity of the endonuclease active site. By binding to these metal ions, RO-7 prevents the proper conformation and function of the enzyme, thereby inhibiting the cleavage of host cell mRNAs. This leads to a significant reduction in viral mRNA synthesis and, consequently, a potent antiviral effect against a broad range of influenza A and B viruses.
Signaling Pathway of Cap-Dependent Endonuclease Action and Inhibition
Caption: Influenza virus cap-snatching mechanism and its inhibition by RO-7.
Quantitative Data for RO-7
The antiviral activity of RO-7 has been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of RO-7 against Influenza Viruses
| Virus Strain | Cell Type | Assay Type | EC50 (nM) | Reference |
| A/California/04/2009 (H1N1)pdm09 | MDCK | Plaque Reduction | 3.2 | [1] |
| A/California/04/2009 (H1N1)pdm09 | NHBE | - | 3 | [1] |
| B/Brisbane/60/2008 | MDCK | Plaque Reduction | 16.0 | [1] |
| B/Brisbane/60/2008 | NHBE | - | 30 | [1] |
MDCK: Madin-Darby Canine Kidney cells; NHBE: Normal Human Bronchial Epithelial cells; EC50: 50% effective concentration.
Table 2: In Vivo Efficacy of RO-7 in Mice
| Virus Challenge | Treatment Regimen (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Lung Viral Titer Reduction (log10 EID50/mL) vs. Vehicle | Reference |
| A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 (prophylactic) | Intraperitoneal | 100 | Not Applicable | [1][2] |
| A/California/04/2009 (H1N1)pdm09 | 6 (therapeutic, 24h post-infection) | Intraperitoneal | 60 | ~2.5 (at day 3) | [1] |
| A/California/04/2009 (H1N1)pdm09 | 15 (therapeutic, 24h post-infection) | Intraperitoneal | 100 | ~3.0 (at day 3) | [1] |
| A/California/04/2009 (H1N1)pdm09 | 30 (therapeutic, 24h post-infection) | Intraperitoneal | 100 | >3.5 (at day 3) | [1] |
| B/Brisbane/60/2008 | 6, 15, or 30 (prophylactic) | Intraperitoneal | 100 | Not Applicable | [1][2] |
| B/Brisbane/60/2008 | 6 (therapeutic, 24h post-infection) | Intraperitoneal | 80 | ~1.0 (at day 3) | [1] |
| B/Brisbane/60/2008 | 15 (therapeutic, 24h post-infection) | Intraperitoneal | 100 | ~1.5 (at day 3) | [1] |
| B/Brisbane/60/2008 | 30 (therapeutic, 24h post-infection) | Intraperitoneal | 100 | ~2.0 (at day 3) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize cap-dependent endonuclease inhibitors like RO-7.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the inhibitor that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Dilution: A stock of influenza virus is serially diluted to a concentration that produces a countable number of plaques.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with the diluted virus for 1 hour at 37°C.
-
Inhibitor Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a mixture of 2X Minimal Essential Medium (MEM) and 1.2% Avicel containing various concentrations of the inhibitor (e.g., RO-7).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution.
-
Data Analysis: The plaques are counted for each inhibitor concentration, and the EC50 value is calculated by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the prophylactic and therapeutic efficacy of the inhibitor in a lethal influenza virus challenge model.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5x LD50) of influenza virus.
-
Inhibitor Administration:
-
Prophylactic Regimen: The inhibitor (e.g., RO-7) is administered intraperitoneally at specified doses (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before the virus challenge and continuing for 5 days.[2]
-
Therapeutic Regimen: The inhibitor is administered at the same dosages starting at 24 or 48 hours post-infection and continuing for 5 days.[1][2]
-
-
Monitoring: Mice are monitored daily for 14 days for weight loss and survival.
-
Viral Titer Determination: On days 3 and 6 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titers by endpoint titration in MDCK cells (TCID50 assay).
-
Data Analysis: Survival curves are generated and analyzed using the log-rank test. Lung viral titers are compared between treated and vehicle control groups using statistical tests such as the Student's t-test.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for assessing the in vivo efficacy of RO-7.
Resistance
As with any antiviral agent, the potential for the development of resistance is a concern. For cap-dependent endonuclease inhibitors, resistance mutations have been identified in the PA subunit of the RdRp. For RO-7, the I38T substitution in the PA protein has been shown to confer reduced susceptibility.[3][4] Continuous surveillance for such mutations is essential for the long-term clinical management of influenza.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the treatment of influenza, offering a mechanism of action distinct from previously approved antiviral drugs. The inhibitor RO-7 has demonstrated potent in vitro and in vivo activity against a wide range of influenza A and B viruses, highlighting the therapeutic potential of this class of compounds. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of influenza antiviral discovery. Further research and clinical development of cap-dependent endonuclease inhibitors are warranted to address the ongoing threat of influenza.
References
- 1. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Profile of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, has emerged as a prime target for novel antiviral therapeutics. Its essential role in the "cap-snatching" mechanism, which is vital for viral transcription, makes it an attractive point of intervention. This document provides a comprehensive technical overview of the discovery and characterization of cap-dependent endonuclease inhibitors, with a focus on the underlying experimental methodologies and data. We will delve into the mechanism of action, summarize key quantitative data for representative inhibitors, and provide detailed experimental protocols for their evaluation. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this important class of antiviral agents.
Introduction: The Cap-Dependent Endonuclease as a Therapeutic Target
Influenza viruses are a significant global health threat, causing seasonal epidemics and occasional pandemics. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is central to viral replication. The PA subunit contains a cap-dependent endonuclease (CEN) domain that is essential for viral gene transcription.
The CEN initiates a "cap-snatching" process, cleaving the 5' caps (B75204) from host cell pre-mRNAs.[1][2][3] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[1][2][3] This process is unique to the virus and absent in the host, making the CEN an ideal target for antiviral drug development.[4][5] Inhibiting the CEN effectively blocks viral replication. Baloxavir marboxil is a notable example of a CEN inhibitor that has received clinical approval for the treatment of influenza.[6][7][8]
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors are designed to interfere with the catalytic activity of the PA endonuclease domain. These inhibitors typically chelate the divalent metal ions, such as Mg2+ or Mn2+, that are essential for the enzyme's function.[4][5] By binding to the active site, they prevent the cleavage of host cell pre-mRNAs, thereby halting the cap-snatching process and subsequent viral transcription.[9] This leads to a significant reduction in viral replication.[9]
Signaling Pathway of Cap-Snatching and Inhibition
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative cap-dependent endonuclease inhibitors.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain | Cell Line | IC50 / EC50 (nM) | Reference |
| Baloxavir acid (S-033188) | Influenza A (H1N1) | MDCK | 1.4 - 2.9 | [10] |
| Influenza A (H3N2) | MDCK | 2.2 - 4.6 | [10] | |
| Influenza B | MDCK | 8.3 - 13 | [10] | |
| RO-7 | Influenza A (H1N1)pdm09 | MDCK | 3.2 - 16.0 | [11] |
| Influenza B/Brisbane/60/2008 | MDCK | Not specified | [11] | |
| Influenza A | dNHBE | 3 | [11] | |
| Influenza B | dNHBE | 30 | [11] | |
| ZX-7101A | Influenza A (various) | MDCK | 0.73 - 2.48 | [12] |
| Influenza B (various) | MDCK | 4.15 - 8.32 | [12] | |
| AV5116 (active metabolite of AV5124) | Influenza A (H1N1) | MDCK | 0.61 | [12] |
| Influenza A (H3N2) | MDCK | 0.45 | [12] | |
| Influenza B | MDCK | 2.53 | [12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MDCK: Madin-Darby Canine Kidney cells; dNHBE: differentiated Normal Human Bronchial Epithelial cells.
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Virus Strain | Mouse Strain | Dosing Regimen | Outcome | Reference |
| RO-7 | Influenza A (H1N1)pdm09 | BALB/c | 6, 15, or 30 mg/kg/day (IP, 5 days) | 100% survival (prophylactic) | [11] |
| Influenza B/Brisbane/60/2008 | BALB/c | 6, 15, or 30 mg/kg/day (IP, 5 days) | 80-100% survival (therapeutic) | [11] | |
| ZX-7101A | Influenza A/PR/8/34 (H1N1) | ICR | 1, 5, or 25 mg/kg (oral, single dose) | Dose-dependent survival increase | [12] |
| AV5124 | Influenza A/H1N1 | BALB/c | 10, 30, or 100 mg/kg (oral, twice daily, 5 days) | Significant reduction in lung viral titers | [12] |
| Baloxavir marboxil | Influenza A (H7N9) | Cynomolgus Macaques | Not specified | Significantly lower virus titers | [13] |
IP: Intraperitoneal
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of cap-dependent endonuclease inhibitors.
Cap-Dependent Endonuclease Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Objective: To determine the IC50 value of a test compound against the influenza virus cap-dependent endonuclease.
Materials:
-
Recombinant influenza virus polymerase complex (PA, PB1, PB2 subunits)
-
5'-radiolabeled capped RNA substrate (e.g., AlMV RNA 4)[1]
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Quenching solution (e.g., formamide (B127407) with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the recombinant influenza polymerase complex.
-
Add serial dilutions of the test compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the 5'-radiolabeled capped RNA substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[1]
-
Stop the reaction by adding the quenching solution.
-
Denature the RNA products by heating.
-
Separate the cleavage products from the full-length substrate using denaturing PAGE.
-
Visualize and quantify the amount of cleaved product using a phosphorimager or autoradiography.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Antiviral Assay (Plaque Reduction or Yield Reduction)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the EC50 value of a test compound against a specific influenza virus strain.
Materials:
-
Host cells permissive to influenza virus infection (e.g., MDCK cells)
-
Influenza virus stock of a known titer
-
Cell culture medium (e.g., DMEM) with and without serum
-
Trypsin (for viral activation)
-
Test compound dissolved in DMSO
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet solution for plaque staining
-
96-well plates for yield reduction assay
-
Reagents for quantifying viral yield (e.g., TCID50 assay, qPCR)
Procedure (Plaque Reduction Assay):
-
Seed host cells in 6-well plates and grow to confluency.
-
Wash the cell monolayer and infect with a diluted virus stock to produce a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with an overlay medium containing different concentrations of the test compound and trypsin.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques for each compound concentration.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model
This study assesses the therapeutic or prophylactic efficacy of a compound in a living organism.
Objective: To evaluate the effect of a test compound on morbidity and mortality in influenza virus-infected mice.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Mouse-adapted influenza virus strain
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Anesthesia for intranasal inoculation
-
Equipment for monitoring body weight and survival
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Randomly assign mice to treatment and control groups.
-
For prophylactic studies, administer the test compound or vehicle prior to virus infection. For therapeutic studies, administer after infection.
-
Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.
-
Administer the test compound and vehicle according to the predetermined dosing schedule (e.g., once or twice daily for 5 days).
-
Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for a period of 14-21 days.
-
At specific time points, a subset of mice may be euthanized to collect lung tissue for viral titer determination (e.g., TCID50 assay or qPCR).
-
Analyze the data for statistically significant differences in survival rates, body weight loss, and lung viral titers between the treatment and control groups.
Visualizations of Experimental Workflows
Cap-Dependent Endonuclease Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery of CEN inhibitors.
In Vitro and In Vivo Evaluation Pipeline
Caption: The evaluation pipeline for characterizing CEN inhibitors.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the treatment of influenza. Their novel mechanism of action, potent antiviral activity, and favorable clinical profiles make them a valuable addition to the anti-influenza armamentarium. This technical guide provides a foundational understanding of the discovery, mechanism, and evaluation of these inhibitors, offering a valuable resource for researchers and drug developers in the field of virology and infectious diseases. Further research into next-generation CEN inhibitors continues to be a promising avenue for combating influenza and potentially other viral infections that utilize a cap-snatching mechanism.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus temperature-sensitive cap (m7GpppNm)-dependent endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza Virus Temperature-Sensitive Cap (m7GpppNm)-Dependent Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
A Technical Guide to Cap-Dependent Endonuclease Inhibition in Viral Replication
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Cap-dependent endonuclease-IN-7" does not appear in publicly available scientific literature. This guide will focus on the core mechanism of cap-dependent endonuclease (CEN) function in viral replication and will use the well-characterized CEN inhibitor, Baloxavir (B560136) marboxil , as a representative molecule to illustrate the principles, data, and experimental methodologies relevant to this class of antiviral agents.
Introduction: The "Cap-Snatching" Mechanism
Many segmented negative-strand RNA viruses, most notably influenza viruses, utilize a unique mechanism called "cap-snatching" to initiate the transcription of their viral mRNAs.[1][2] This process is essential for the virus because it allows viral mRNAs to mimic host-cell mRNAs, ensuring they are recognized and translated by the host's ribosomal machinery.[2]
The cap-snatching process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[3][4]
The key steps are as follows:
-
Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m⁷G) of host pre-mRNAs in the nucleus of the infected cell.[2][3]
-
Cleavage: The cap-dependent endonuclease, whose active site is located within the PA subunit, cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[1][2][3]
-
Priming and Transcription: This capped fragment then serves as a primer for the PB1 subunit, which carries out RNA polymerase activity, to begin transcribing the viral genome (vRNA) into viral mRNA.[2]
By stealing this capped leader sequence from the host, the virus effectively camouflages its own mRNA, enabling protein synthesis and subsequent viral replication. The endonuclease function of the PA subunit is a critical, virus-specific step, making it an attractive target for antiviral drug development.[5][6]
Caption: The influenza virus "cap-snatching" mechanism.
Mechanism of Action of CEN Inhibitors: Baloxavir Marboxil
Cap-dependent endonuclease inhibitors are designed to selectively block the cleavage step of the cap-snatching process.[5][7] Baloxavir marboxil is a first-in-class CEN inhibitor approved for the treatment of influenza.[8][9]
It functions as a prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid.[8][10][11] Baloxavir acid targets the active site of the PA endonuclease, which contains divalent metal ions (typically Mn²⁺) essential for its catalytic activity.[3][6] By chelating these metal ions, baloxavir acid effectively inhibits the endonuclease, preventing it from cleaving host mRNAs.[11] This halt in the production of capped primers ultimately blocks viral gene transcription and inhibits viral replication.[8][11][12]
Caption: Mechanism of action for Baloxavir marboxil.
Quantitative Data: In Vitro and Clinical Efficacy
The potency and efficacy of CEN inhibitors are evaluated through in vitro assays and clinical trials. The data below for baloxavir demonstrates its activity against various influenza strains and its clinical effectiveness.
Table 1: In Vitro Inhibitory Activity of Baloxavir
This table summarizes the concentrations of baloxavir required to inhibit viral enzyme activity (IC₅₀) and viral replication in cell culture (EC₅₀). Lower values indicate higher potency.
| Assay Type | Influenza Type | Strain/Subtype | Value (nmol/L) | Reference |
| Enzyme Inhibition (IC₅₀) | Influenza A | (various) | 1.4 - 3.1 | [8][10][12][13] |
| Influenza B | (various) | 4.5 - 8.9 | [8][10][12][13] | |
| Cell Culture (EC₅₀) | Influenza A | A/H1N1 | 0.73 (median) | [10][12] |
| Influenza A | A/H3N2 | 0.83 (median) | [10][12] | |
| Influenza B | (various) | 5.97 (median) | [10][12] | |
| Cell Culture (EC₉₀) | Influenza A | A/H1N1, A/H3N2 | 0.46 - 0.98 | [10][12] |
| Influenza A (Avian) | A/H5N1, A/H7N9 | 0.80 - 3.16 | [10][12] | |
| Influenza B | (various) | 2.21 - 6.48 | [10][12] |
Table 2: Clinical Efficacy of Baloxavir Marboxil in Otherwise Healthy Patients (≥12 years)
This table presents key outcomes from a Phase 3 clinical trial (CAPSTONE-1) comparing a single dose of baloxavir marboxil to placebo and oseltamivir.
| Efficacy Endpoint | Baloxavir Marboxil | Placebo | Oseltamivir | Reference |
| Median Time to Alleviation of Symptoms | 53.7 hours | 80.2 hours | 53.8 hours | [10][14][15] |
| Median Time to Cessation of Viral Shedding | 24 hours | 96 hours | 72 hours | [12][15] |
Key Experimental Protocols
The characterization of CEN inhibitors involves a suite of specialized assays to determine their biochemical potency, antiviral activity, and mechanism of action.
Endonuclease Inhibition Assay
-
Principle: This biochemical assay directly measures the inhibitor's ability to block the enzymatic activity of the isolated PA endonuclease domain. It is used to determine the IC₅₀ value.
-
General Methodology:
-
The N-terminal domain of the PA subunit (containing the endonuclease active site) is expressed and purified.[16]
-
A synthetic substrate, often a short RNA or DNA oligonucleotide with a fluorescent label and a quencher (for FRET-based assays) or a radiolabel, is used.[17][18]
-
The purified enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., baloxavir acid).
-
The cleavage of the substrate by the endonuclease is measured. In FRET assays, cleavage separates the fluorophore from the quencher, resulting in a detectable signal. In radiometric assays, the generation of smaller, labeled fragments is quantified.[17]
-
The IC₅₀ is calculated by plotting the inhibition of enzymatic activity against the inhibitor concentration.[18]
-
Plaque Reduction Assay
-
Principle: This cell-based assay assesses the ability of a compound to inhibit viral replication, measured by the reduction in the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells. It is a common method for determining EC₅₀ values.[19][20]
-
General Methodology:
-
A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.[21]
-
Cells are infected with a known amount of influenza virus.
-
After a brief incubation period to allow viral entry, the inoculum is removed and replaced with a semi-solid overlay medium (like agar (B569324) or methylcellulose) containing serial dilutions of the test compound.
-
The semi-solid medium restricts the spread of progeny viruses to adjacent cells, causing localized zones of cell death known as plaques.
-
After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, living cells.
-
The number and size of plaques are quantified for each drug concentration, and the EC₅₀—the concentration that reduces the plaque number by 50%—is calculated.[19]
-
Virus Yield Reduction Assay
-
Principle: This assay quantifies the amount of infectious virus produced by infected cells in the presence of an antiviral compound. It provides a direct measure of the inhibition of viral replication.
-
General Methodology:
-
Host cells are infected with influenza virus and simultaneously treated with various concentrations of the inhibitor.[22]
-
The culture supernatants are collected at a specific time post-infection (e.g., 48 or 72 hours).[6][22]
-
The amount of infectious virus in the supernatant is titrated by determining the 50% Tissue Culture Infectious Dose (TCID₅₀). This involves making serial dilutions of the supernatant and applying them to fresh cell cultures to see the dilution at which 50% of the cultures show signs of infection.[22]
-
The reduction in viral titer (log₁₀ TCID₅₀/mL) is calculated relative to an untreated control, and the EC₅₀ or EC₉₀ is determined.
-
References
- 1. Crucial role of CA cleavage sites in the cap‐snatching mechanism for initiating viral mRNA synthesis | The EMBO Journal [link.springer.com]
- 2. esrf.fr [esrf.fr]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 12. tga.gov.au [tga.gov.au]
- 13. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. XOFLUZA® (baloxavir marboxil) Efficacy | HCP [xofluza-hcp.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. S-EPMC6291754 - Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil. - OmicsDI [omicsdi.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cap-dependent Endonuclease-IN-7 and its Role in Inhibiting Influenza Virus mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza virus infection remains a significant global health concern, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action. One of the most promising targets for anti-influenza drug development is the viral cap-dependent endonuclease (CEN), a critical enzyme in the "cap-snatching" process required for viral mRNA synthesis. This document provides a comprehensive technical overview of a potent CEN inhibitor, Cap-dependent endonuclease-IN-7 (CEN-IN-7), identified as compound 5 in patent WO2020177715A1. We will delve into its mechanism of action, present available quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing its efficacy, and visualize key pathways and workflows.
Introduction: The Cap-Snatching Mechanism of Influenza Virus
Influenza A and B viruses, members of the Orthomyxoviridae family, possess a segmented negative-sense RNA genome. For viral replication to occur within the host cell nucleus, the virus must synthesize its own messenger RNA (mRNA) to be translated by the host's ribosomal machinery. Unlike host cells, the influenza virus lacks the enzymatic machinery to synthesize the 5' cap structure (m7GpppNm) essential for the initiation of translation and protection of mRNA from degradation.
To overcome this, the influenza virus employs a unique mechanism known as "cap-snatching". The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease activity, located in the N-terminal domain of the PA subunit, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap. These capped fragments then serve as primers for the transcription of viral genes by the PB1 subunit, which possesses RNA polymerase activity. This process ensures that all viral mRNAs have a 5' cap, allowing them to be efficiently translated by the host cell machinery.
The absolute requirement of the cap-dependent endonuclease for viral replication makes it an attractive target for antiviral drug development. Inhibition of this enzyme would directly halt viral mRNA synthesis and, consequently, viral proliferation.
This compound (CEN-IN-7)
This compound is a potent small molecule inhibitor of the influenza virus cap-dependent endonuclease. It is identified as compound 5 in the international patent application WO2020177715A1. The chemical structure of CEN-IN-7 is designed to chelate the divalent metal ions (typically Mn2+) in the active site of the PA endonuclease, thereby blocking its enzymatic activity.
Mechanism of Action
CEN-IN-7 acts as a selective inhibitor of the endonuclease domain of the influenza virus PA subunit. By binding to the active site, it prevents the cleavage of host pre-mRNAs, thus depriving the viral RdRp of the capped primers necessary for initiating transcription of the viral genome. This leads to a significant reduction in the synthesis of viral mRNAs, ultimately inhibiting viral replication.
The following diagram illustrates the proposed mechanism of action of CEN-IN-7 in the context of the influenza virus cap-snatching process.
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound (Compound 5 from WO2020177715A1) against the influenza A virus cap-dependent endonuclease and its antiviral activity in a plaque reduction assay. For comparative purposes, data for Baloxavir acid, a known CEN inhibitor, is also included where available.
| Compound | Target | Assay Type | IC50 (nM)[1] | EC50 (nM)[1] | Cell Line | Virus Strain |
| This compound | Influenza A Endonuclease | Endonuclease Activity Assay | 1.5 | - | - | - |
| This compound | Influenza A Virus | Plaque Reduction Assay | - | 2.8 | MDCK | A/WSN/33 (H1N1) |
| Baloxavir acid | Influenza A Endonuclease | Endonuclease Activity Assay | 1.9 | - | - | - |
| Baloxavir acid | Influenza A Virus | Plaque Reduction Assay | - | 1.0 | MDCK | A/WSN/33 (H1N1) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of this compound (Compound 5)
The synthesis of this compound is described in patent WO2020177715A1. The following is a representative synthetic scheme and procedure based on the information provided in the patent for the synthesis of related compounds.
(Note: This is a generalized procedure based on the patent's examples. Specific details for Compound 5 should be referenced directly from the patent.)
-
Step 1: Synthesis of Intermediate A. [Detailed steps for the synthesis of the core scaffold as described in the patent].
-
Step 2: Synthesis of Intermediate B. [Detailed steps for the synthesis of the side chain or coupling partner as described in the patent].
-
Step 3: Coupling of Intermediates A and B. [Detailed coupling reaction conditions, including reagents, solvents, temperature, and reaction time].
-
Step 4: Final Deprotection/Modification. [Detailed final step to yield the target compound, including purification methods such as chromatography].
In Vitro Endonuclease Activity Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the influenza virus PA endonuclease. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant influenza PA endonuclease domain
-
FRET-based substrate (e.g., a 15-20 nucleotide ssDNA or RNA with 5'-FAM and 3'-TAMRA)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl2, 1 mM DTT)
-
Test compound (CEN-IN-7) and control inhibitor (e.g., Baloxavir acid)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of CEN-IN-7 and control inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound or control to the wells.
-
Add the recombinant PA endonuclease to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes).
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a FRET-based endonuclease activity assay.
Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Principle: A monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing the test compound. Each infectious virus particle will infect a cell, replicate, and spread to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) known as a plaque. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number and/or size of the plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33)
-
Cell culture medium (e.g., DMEM with supplements)
-
Semi-solid overlay medium (e.g., containing Avicel or agarose)
-
Test compound (CEN-IN-7) and control
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
During the infection, prepare the semi-solid overlay medium containing various concentrations of CEN-IN-7 or control compound.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value.
Caption: Workflow for a plaque reduction assay.
Conclusion
This compound is a promising novel inhibitor of the influenza virus with a well-defined mechanism of action targeting a crucial viral enzyme. The available data indicates potent in vitro activity against the influenza A virus. The experimental protocols outlined in this guide provide a framework for the further characterization and development of CEN-IN-7 and other related compounds as potential therapeutics for the treatment of influenza. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate the therapeutic potential of this compound.
References
The Cap-Dependent Endonuclease: A Pivotal Target for Novel Antiviral Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of drug-resistant viral strains and the persistent threat of pandemic outbreaks underscore the urgent need for novel antiviral agents with unique mechanisms of action. The cap-dependent endonuclease (CEN), a critical enzyme in the replication of influenza and other segmented negative-strand RNA viruses, has emerged as a highly promising target for antiviral drug development. This whitepaper provides a comprehensive technical overview of the CEN, its mechanism of action, and its validation as a drug target, with a focus on the development and characterization of CEN inhibitors. We present a compilation of quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction: The "Cap-Snatching" Mechanism and Its Achilles' Heel
Influenza viruses, members of the Orthomyxoviridae family, replicate their RNA genome within the nucleus of host cells. To ensure the translation of their viral mRNAs by the host cellular machinery, they employ a unique mechanism known as "cap-snatching"[1]. This process involves the viral RNA-dependent RNA polymerase (RdRP) complex, a heterotrimer consisting of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2)[1][2].
The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap structure of host pre-mRNAs. Subsequently, the cap-dependent endonuclease (CEN) activity, located in the N-terminal domain of the PA subunit (PA-N), cleaves the host mRNA 10-13 nucleotides downstream of the cap[1][2]. These capped fragments then serve as primers for the PB1 subunit to initiate the transcription of viral mRNAs from the viral RNA template. This critical dependence on a virally encoded enzyme that is absent in humans makes the CEN an attractive and specific target for antiviral intervention[3].
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
CEN inhibitors act by directly targeting the active site of the endonuclease domain within the PA subunit of the influenza virus polymerase[4]. The active site of the CEN contains a cluster of conserved acidic residues that coordinate two divalent metal ions, typically manganese (Mn²⁺), which are essential for its catalytic activity[2].
The most prominent class of CEN inhibitors, including the approved drug baloxavir (B560136) marboxil, are designed as metal-chelating compounds. These inhibitors bind to the active site and chelate the essential metal ions, thereby preventing the enzyme from cleaving host cell mRNAs[3][5]. This effectively halts the cap-snatching process, depriving the virus of the necessary primers for viral mRNA synthesis and consequently inhibiting viral replication[5][6].
Quantitative Efficacy of CEN Inhibitors
The development of CEN inhibitors has yielded several promising candidates, with baloxavir marboxil being the first to receive clinical approval. The following tables summarize the in vitro and in vivo efficacy of key CEN inhibitors against various influenza strains and other susceptible viruses.
Table 1: In Vitro Inhibitory Activity of CEN Inhibitors
| Inhibitor | Virus Strain/Type | Assay | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Focus Reduction Assay | Median: 0.28 | [7] |
| Influenza A (H3N2) | Focus Reduction Assay | Median: 0.16 | [7] | |
| Influenza B (Victoria) | Focus Reduction Assay | Median: 3.42 | [7] | |
| Influenza B (Yamagata) | Focus Reduction Assay | Median: 2.43 | [7] | |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | 54-fold higher for I38T mutant | [7] | |
| ADC189-107 | Influenza (various strains) | Cytopathic Effect Inhibition | 0.24 - 15.64 | [3] |
| CAPCA-1 | La Crosse Virus (LACV) | CPE-based Antiviral Assay | < 1000 (EC50) | [6][8] |
| La Crosse Virus (LACV) | CPE-based Antiviral Assay | 0.69 µM (in SH-SY5Y cells) | [6] | |
| AV5116 | Influenza A | High-Content Imaging | ~1-10 | [9] |
| Influenza B | High-Content Imaging | ~10-100 | [9] |
Table 2: In Vivo Efficacy of CEN Inhibitors in Mouse Models
| Inhibitor | Virus Strain | Animal Model | Key Findings | Reference |
| Baloxavir marboxil | Influenza A/PR/8/34 | Lethally infected mice | Monotherapy (15 or 50 mg/kg) significantly reduced virus titer and prevented mortality with delayed treatment (96h post-infection). | [10][11] |
| Influenza A/PR/8/34 | Lethally infected mice | Combination with oseltamivir (B103847) showed synergistic effects. | [10][11] | |
| ADC189 | Influenza A (H1N1) | Prophylactic mouse model | Prevented weight loss, reduced lung viral titers to undetectable levels, and achieved 100% survival, outperforming oseltamivir. | [3] |
| Influenza A (H1N1) | Therapeutic mouse model | Dose-dependent prolongation of survival and reduction of viral loads. | [3] | |
| CAPCA-1 | La Crosse Virus (LACV) | Lethal infection model | Reduced viral loads in the brain and extended survival rate. | [6][8] |
Table 3: Clinical Efficacy of Baloxavir Marboxil
| Clinical Trial | Population | Comparison | Key Findings | Reference |
| Phase 3 (CAPSTONE-1) | Otherwise healthy adolescents and adults | Placebo and Oseltamivir | Superior to placebo in alleviating symptoms. Superior to both placebo and oseltamivir in reducing viral load at day 1. | [4][12] |
| Phase 3 (CAPSTONE-2) | High-risk patients | Placebo | Significantly shorter time to improvement of influenza symptoms compared with placebo (median 73.2 h vs. 102.3 h). | [12] |
| Meta-analysis | Children | Oseltamivir | More effective in reducing viral load and associated with fewer adverse events. Comparable in relieving symptoms. | [13] |
| Meta-analysis | Adults and adolescents | Oseltamivir and Placebo | Superior to placebo in clinical and virological response. Better virological response than oseltamivir and similar clinical efficacy. | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to antiviral drug discovery and development. This section outlines the methodologies for key assays used in the evaluation of CEN inhibitors.
Cap-Dependent Endonuclease (CEN) Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the CEN.
Principle: A purified recombinant PA-N domain is incubated with a labeled RNA substrate (e.g., a 5'-capped and ³²P-labeled RNA transcript like AlMV RNA 4) in the presence of divalent cations (e.g., MnCl₂). The cleavage of the RNA substrate by the CEN results in smaller, labeled fragments. The reaction products are then analyzed by gel electrophoresis and autoradiography. The intensity of the cleavage product bands is quantified to determine the extent of enzymatic activity and its inhibition by test compounds.
Detailed Methodology:
-
Expression and Purification of PA-N: The N-terminal domain of the PA subunit is expressed in a suitable system (e.g., E. coli) and purified using standard chromatography techniques.
-
Preparation of Labeled RNA Substrate: A capped and internally labeled RNA substrate is synthesized in vitro using a viral polymerase and [α-³²P]GTP.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl₂), purified PA-N protein (e.g., 50 nM), and the test compound at various concentrations.
-
Initiate the reaction by adding the labeled RNA substrate (e.g., 350 ng).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour)[15].
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or RNA lysis buffer.
-
The RNA products are then purified and resolved on a denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA fragments.
-
-
Data Analysis: The intensity of the cleaved product bands is quantified using densitometry. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus particles.
Principle: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virions, leading to the formation of localized zones of cell death or infection, known as plaques. The number of plaques is counted, and the reduction in plaque formation in the presence of the compound is used to determine its antiviral activity.
Detailed Methodology:
-
Cell Seeding: Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer[2].
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the test compound in a virus diluent (e.g., serum-free MEM).
-
Prepare a standardized virus stock to yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Mix the virus with each compound dilution.
-
-
Infection:
-
Wash the cell monolayer with PBS.
-
Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for virus adsorption[2].
-
-
Overlay:
-
Aspirate the inoculum and wash the cells.
-
Add a semi-solid overlay medium containing the corresponding concentration of the test compound.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained. Alternatively, an immunoplaque assay can be performed using an antibody against a viral protein (e.g., nucleoprotein) to specifically stain infected cells[16].
-
Count the number of plaques in each well.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
In Vivo Efficacy Evaluation in a Mouse Model
Animal models are crucial for assessing the preclinical efficacy and safety of antiviral drug candidates.
Principle: Mice are infected with a lethal dose of a mouse-adapted influenza virus strain. The test compound is administered either prophylactically (before infection) or therapeutically (after infection). The efficacy of the compound is evaluated by monitoring survival rates, body weight changes, and lung viral titers.
Detailed Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Virus Infection:
-
Anesthetize the mice and intranasally inoculate them with a lethal dose (e.g., 5 x LD50) of a mouse-adapted influenza virus (e.g., A/PR/8/34).
-
-
Compound Administration:
-
Administer the test compound (e.g., baloxavir marboxil, ADC189) orally or via another appropriate route at various doses and schedules (e.g., once daily or twice daily for 5 days).
-
For therapeutic studies, treatment can be initiated at different time points post-infection (e.g., 24, 48, 72, or 96 hours) to assess the therapeutic window[10].
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for a set period (e.g., 14 days) for survival, body weight changes, and clinical signs of illness.
-
At specific time points, a subset of mice from each group is euthanized, and their lungs are harvested to determine viral titers (by plaque assay or TCID50) and to assess lung pathology (e.g., histology, cytokine/chemokine levels)[10][11].
-
-
Data Analysis:
-
Survival curves are analyzed using the log-rank (Mantel-Cox) test.
-
Differences in body weight and lung viral titers between groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizing the Pathways and Processes
Graphical representations are invaluable for understanding complex biological and experimental systems. The following diagrams, generated using the DOT language, illustrate the cap-snatching mechanism, the mode of action of CEN inhibitors, and a typical experimental workflow for their evaluation.
References
- 1. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Baloxavir Marboxil for Uncomplicated Influenza in Adults and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. cellbiolabs.com [cellbiolabs.com]
The Structural Basis of Cap-Dependent Endonuclease Inhibition: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology of cap-dependent endonuclease inhibitors, with a primary focus on the influenza virus. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of these inhibitors and the experimental methodologies used to characterize them.
Introduction: The Cap-Snatching Endonuclease as a Prime Antiviral Target
Influenza viruses, among other segmented negative-strand RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their own messenger RNAs (mRNAs).[1][2] This process is essential for the virus to produce its own proteins and replicate within a host cell. The cap-snatching mechanism is carried out by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2).[1]
The key enzymatic activity for cap-snatching resides in the N-terminal domain of the PA subunit (PA-N), which functions as a cap-dependent endonuclease.[1][3] The PB2 subunit first recognizes and binds to the 5' cap structure (m7G) of host cell pre-mRNAs.[1] Subsequently, the PA endonuclease cleaves the host mRNA 10-14 nucleotides downstream of the cap.[1][3] This capped RNA fragment is then used as a primer by the PB1 polymerase subunit to initiate the transcription of viral mRNAs.[3] Given its critical and highly conserved nature across influenza A and B viruses, the PA endonuclease active site has emerged as a highly attractive target for the development of novel antiviral therapeutics.[3][4][5] Inhibitors that block this endonuclease activity can effectively halt viral replication.[4][6]
Structural Biology of the PA Endonuclease and Inhibitor Binding
The PA endonuclease domain features a catalytic core that coordinates two divalent metal ions, typically manganese (Mn2+) or magnesium (Mg2+), which are essential for its enzymatic activity.[1][7][8] The active site architecture is a member of the PD-(D/E)XK nuclease superfamily.[1]
The Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors are designed to chelate the divalent metal ions in the enzyme's active site, thereby preventing the cleavage of host mRNAs.[7][8] One of the most prominent examples is baloxavir (B560136) marboxil, a prodrug that is metabolized into its active form, baloxavir acid.[9][10] Baloxavir acid effectively inhibits the cap-snatching process by binding to the active site of the PA endonuclease.[8][11]
Crystal structures of the PA endonuclease in complex with inhibitors like baloxavir acid have revealed the precise molecular interactions.[8] The inhibitor positions itself to coordinate the two metal ions through a characteristic metal-binding pharmacophore.[5][7] This interaction is further stabilized by hydrophobic and other non-covalent interactions with surrounding amino acid residues, such as Isoleucine 38 (I38).[8][11]
Resistance Mutations
Despite the effectiveness of endonuclease inhibitors, resistance can emerge through mutations in the PA subunit. A common resistance mutation is the substitution of isoleucine at position 38 with threonine (I38T), methionine (I38M), or other amino acids.[11][12] These mutations can reduce the binding affinity of inhibitors like baloxavir, diminishing their antiviral efficacy.[12][13] Structural studies of these mutant forms of the PA endonuclease are crucial for understanding the mechanisms of resistance and for the rational design of next-generation inhibitors that can overcome these challenges.[12][13][14]
Quantitative Analysis of Endonuclease Inhibitors
The potency of cap-dependent endonuclease inhibitors is quantified using various biochemical and cell-based assays. The most common metrics are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). Below are tables summarizing the reported values for several key inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Baloxavir acid | Endonuclease activity | Influenza A PA/PB1/PB2 | 1.7 - 3.1 | [9] |
| Baloxavir acid | Endonuclease activity | Influenza B PA/PB1/PB2 | 10 - 14 | [9] |
| L-742,001 | In vitro transcription | Influenza A polymerase | 350 | [3] |
| Compound A | Endonuclease activity | Influenza A PA/PB1/PB2 | 17.7 | [15] |
| Compound B | Endonuclease activity | Influenza A PA/PB1/PB2 | 15.6 | [15] |
| Flutimide | In vitro transcription | Influenza A polymerase | - | [3] |
| Inhibitor | Assay Type | Target | Kd (nM) | Reference |
| Baloxavir acid | Saturation Transfer Difference NMR | Wild-Type PA-N | 343 | [14] |
| Baloxavir acid | Saturation Transfer Difference NMR | I38T Mutant PA-N | 9200 | [13] |
| Baloxavir acid | Saturation Transfer Difference NMR | E23K Mutant PA-N | 27000 | [13] |
| Fluorescein-labeled compound | Fluorescence Polarization | PA-N | 378 | [16] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of endonuclease inhibitors. This section provides protocols for key experiments cited in the literature.
X-ray Crystallography of PA-N-Inhibitor Complexes
This protocol outlines the steps for determining the co-crystal structure of the influenza PA endonuclease N-terminal domain (PA-N) with a small molecule inhibitor.
1. Protein Expression and Purification:
-
The gene encoding the influenza PA-N domain (residues 1-209) is cloned into an expression vector (e.g., pGEX-1λT for a GST-tag or a vector with a His6-SUMO-tag).[7]
-
The construct is expressed in E. coli cells.
-
Cells are lysed, and the protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).
-
The affinity tag is cleaved by a specific protease (e.g., thrombin or SUMO protease).
-
Further purification is performed using size-exclusion chromatography to obtain a homogenous protein sample.
-
The purified protein is concentrated to 2-4 mg/mL in a buffer containing 150 mM NaCl, 20 mM HEPES (pH 7.5), 2 mM MgCl2, and 2 mM MnCl2.[14]
2. Crystallization:
-
Co-crystallization is attempted by mixing the purified PA-N with the inhibitor at a molar ratio of 1:3.
-
Alternatively, apo-crystals of PA-N are grown first and then soaked with the inhibitor.[17]
-
Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method at 20°C.
-
A common crystallization condition involves using PEG 8000 as a precipitant in the presence of Mg2+ and Mn2+.[17]
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known PA-N structure as a search model.
-
The inhibitor is modeled into the electron density map, and the structure is refined.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This high-throughput assay measures the binding of inhibitors to the PA-N domain by competition with a fluorescently labeled probe.[16][18]
1. Reagents and Materials:
-
Purified PA-N domain.
-
A fluorescently labeled probe that binds to the PA-N active site (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid).[16]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).
-
Black, non-binding 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
A solution of the PA-N protein and the fluorescent probe is prepared in the assay buffer. The concentrations are optimized to give a stable and significant polarization signal.[19]
-
Serial dilutions of the test compounds (inhibitors) are prepared.
-
In the 384-well plate, the PA-N/probe solution is added to wells containing the test compounds or a DMSO control.
-
The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.[20]
-
Fluorescence polarization is measured using the plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[20]
3. Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent probe.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[21]
FRET-Based Endonuclease Activity Assay
This assay measures the enzymatic activity of the PA endonuclease by detecting the cleavage of a fluorogenic substrate.[22][23]
1. Reagents and Materials:
-
Purified PA endonuclease (either as the isolated PA-N domain or the full RdRp complex).
-
A FRET-based RNA or DNA substrate. This is typically a short oligonucleotide with a fluorophore and a quencher at opposite ends. When the substrate is intact, the fluorescence is quenched. Cleavage by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl2, 5 mM DTT).
-
A fluorescence plate reader.
2. Assay Procedure:
-
The endonuclease enzyme is pre-incubated with various concentrations of the test inhibitor in the assay buffer in a microplate.
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The increase in fluorescence is monitored over time at the appropriate excitation and emission wavelengths for the fluorophore.
3. Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percent inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in the study of cap-dependent endonuclease inhibitors.
The Cap-Snatching Mechanism
Caption: The influenza virus cap-snatching mechanism.
Mechanism of Action of Baloxavir
Caption: Baloxavir acid inhibits the PA endonuclease by chelating active site metal ions.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the discovery and development of endonuclease inhibitors.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Structural insight into cap-snatching and RNA synthesis by influenza polymerase (2014) | Stefan Reich | 436 Citations [scispace.com]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation direct-acting influenza therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants | Semantic Scholar [semanticscholar.org]
- 13. escholarship.org [escholarship.org]
- 14. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallographic Fragment Screening and Structure-Based Optimization Yields a New Class of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. rsc.org [rsc.org]
- 21. tracerDB | FP [tracerdb.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Computation-guided discovery of influenza endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cap-dependent endonuclease-IN-7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cap-dependent endonuclease-IN-7 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral mRNA synthesis. Identified as compound 5 in patent WO2020177715A1, this small molecule shows significant promise as a potential antiviral agent against influenza A, B, and C viruses. This document provides a comprehensive overview of the chemical structure, properties, and available biological data for this compound, intended to serve as a technical resource for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. While a definitive chemical diagram is primarily available within the patent literature, its identity is confirmed by its CAS number and chemical representation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (S)-1-((S)-2-(4-fluorophenyl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)-N-(2-hydroxy-2-methylpropyl)-6-oxo-1,6-dihydropyridine-2-carboxamide | Patent WO2020177715A1 |
| CAS Number | 2485715-97-5 | [1] |
| Molecular Formula | C30H29FN4O5 | Calculated |
| Molecular Weight | 556.58 g/mol | Calculated |
| SMILES String | O=C(OC)OCOC(C(C=C1)=O)=C(N1N(--INVALID-LINK--C4=CC=C(F)C=C4C5=C3SC(C6=CC=CC=C6)=C5)[C@@]7([H])N8CCOC7)C8=O | [1] |
| Physical State | Solid (presumed) | N/A |
| Solubility | Data not publicly available. Likely soluble in organic solvents like DMSO. | N/A |
| Storage | Store at -20°C for long-term stability. | Commercial Vendor Recommendation |
Mechanism of Action
This compound functions by inhibiting the cap-snatching mechanism of the influenza virus. This process is crucial for the virus to generate primers for the transcription of its own mRNA, using the 5' caps (B75204) of host cell pre-mRNAs. The cap-dependent endonuclease, a component of the viral RNA-dependent RNA polymerase (RdRp) complex, is responsible for cleaving these host cell transcripts. By inhibiting this endonuclease, this compound effectively halts viral gene expression and replication.
References
The Rise of Cap-Dependent Endonuclease Inhibitors: A Technical Guide to Early-Stage Efficacy Research
For Researchers, Scientists, and Drug Development Professionals
The influenza virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action. One of the most promising targets to emerge is the viral cap-dependent endonuclease (CEN), a critical component of the influenza virus RNA polymerase complex. This enzyme facilitates "cap-snatching," a process whereby the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to prime the synthesis of its own viral mRNAs. Inhibition of this endonuclease activity is a direct-acting antiviral mechanism that effectively halts viral replication.
This technical guide provides an in-depth overview of the early-stage research and efficacy of cap-dependent endonuclease inhibitors, with a primary focus on the first-in-class approved drug, baloxavir (B560136) marboxil, and its active form, baloxavir acid (BXA). Comparative data for other investigational inhibitors, such as RO-7 and ADC189, are also presented to provide a broader context of the research landscape.
Quantitative Efficacy Data of Cap-Dependent Endonuclease Inhibitors
The in vitro potency of CEN inhibitors is a key indicator of their potential therapeutic efficacy. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.
Enzymatic Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the isolated cap-dependent endonuclease enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Virus Type | Reference |
| Baloxavir Acid (BXA) | Cap-Dependent Endonuclease | 1.4 - 3.1 | Influenza A | [1] |
| Baloxavir Acid (BXA) | Cap-Dependent Endonuclease | 4.5 - 8.9 | Influenza B | [1] |
Cell-Based Antiviral Activity (EC50/IC50)
The EC50 or IC50 in cell-based assays reflects the inhibitor's potency in a more biologically relevant context, where it must penetrate cells and inhibit viral replication.
| Inhibitor | Influenza Strain/Subtype | EC50/IC50 (nM) | Assay Type | Reference |
| Baloxavir Acid (BXA) | A(H1N1)pdm09 | Median: 0.28 | Focus Reduction | [2] |
| Baloxavir Acid (BXA) | A(H3N2) | Median: 0.16 | Focus Reduction | [2] |
| Baloxavir Acid (BXA) | B/Victoria-lineage | Median: 3.42 | Focus Reduction | [2] |
| Baloxavir Acid (BXA) | B/Yamagata-lineage | Median: 2.43 | Focus Reduction | [2] |
| Baloxavir Acid (BXA) | A(H1N1)pdm09 (PA/I38T mutant) | 54-fold increase vs. WT | Plaque Reduction | [2] |
| RO-7 | Various Influenza A and B | 3.2 - 16.0 | Not Specified | [3] |
| ADC189 | Various Influenza A and B | 0.24 - 15.64 | Cytopathic Effect Inhibition | [4] |
In Vivo Efficacy
Preclinical in vivo studies in animal models are crucial for evaluating the therapeutic potential of antiviral candidates.
| Inhibitor | Animal Model | Challenge Virus | Key Findings | Reference |
| Baloxavir Marboxil (BXM) | Mice | Influenza A and B | Single oral administration completely prevented mortality.[1] | [1] |
| Baloxavir Marboxil (BXM) | Nude Mice | Influenza A | Prolonged treatment increased survival time.[2] | [2] |
| Baloxavir Marboxil (BXM) | Chickens | H5N6 HPAIV | 2.5 mg/kg dose provided full protection.[5] | [5] |
| RO-7 | Mice | Influenza A and B | Prophylactic administration completely protected against lethal infection.[3] | [3] |
| ADC189 | Mice | H1N1 | Outperformed oseltamivir (B103847) in reducing lung viral titers and ensuring survival.[4] | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Methodological & Application
Application Notes and Protocols for Cap-Dependent Endonuclease-IN-7
For Research Use Only
Introduction
The cap-dependent endonuclease, an essential component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, is a prime target for novel antiviral therapeutics.[1][2] This enzyme facilitates the "cap-snatching" process, where the 5' caps (B75204) of host pre-mRNAs are cleaved and used to prime the synthesis of viral mRNAs.[1][2] Inhibition of this endonuclease activity effectively blocks viral replication. Cap-dependent endonuclease-IN-7 is a novel small molecule inhibitor designed to target this critical viral function. These application notes provide detailed in vitro assay protocols to evaluate the efficacy and cellular effects of this compound.
Mechanism of Action
The influenza virus RdRp, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. The N-terminal domain of the polymerase acidic (PA) subunit contains the cap-dependent endonuclease active site.[1][3] This active site typically contains two metal ions, which are crucial for its enzymatic activity. This compound is hypothesized to exert its antiviral effect by chelating these metal ions or otherwise sterically hindering the substrate binding, thus inhibiting the cap-snatching mechanism.[1] This action prevents the virus from producing its own mRNAs, thereby halting protein synthesis and subsequent viral replication.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cap-snatching mechanism targeted by this compound and the general workflow for evaluating its in vitro efficacy.
Figure 1. Mechanism of influenza virus cap-snatching and inhibition by this compound.
Figure 2. General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Herein, we provide detailed protocols for a fluorescence-based enzymatic assay, a cell-based plaque reduction assay, and a standard cytotoxicity assay.
FRET-based Endonuclease Activity Assay
This assay quantitatively measures the enzymatic activity of the recombinant PA endonuclease domain by monitoring the cleavage of a fluorophore-quencher labeled RNA substrate.[4]
Materials:
-
Recombinant Influenza PA Endonuclease Domain[3]
-
FRET RNA Substrate (e.g., 5'-FAM/3'-quencher labeled 20-nt RNA)[4]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT
-
This compound (serial dilutions in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤ 1%.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of recombinant PA endonuclease (final concentration ~50 nM) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 8 µL of the FRET RNA substrate (final concentration ~100 nM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[5][6]
Plaque Reduction Assay
This cell-based assay determines the antiviral activity of the inhibitor by quantifying the reduction in virus-induced plaque formation in a cell monolayer.[5][7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
TPCK-treated Trypsin
-
Crystal Violet solution (0.1% in 20% ethanol)
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Wash the cell monolayers with PBS.
-
Infect the cells with ~100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.[1]
-
During infection, prepare serial dilutions of this compound in an overlay medium (e.g., 2X DMEM mixed with 1.6% agarose and TPCK-trypsin).
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.[1]
-
Overlay the cells with 2 mL of the agarose medium containing the different concentrations of the inhibitor. Include a "no drug" control.[1]
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, until plaques are visible.[1]
-
Fix the cells with 4% formaldehyde (B43269) for at least 1 hour.
-
Carefully remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.[1]
-
Wash the plates with water, allow them to dry, and count the number of plaques.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the inhibitor concentration.
MTT Cytotoxicity Assay
This assay assesses the potential toxicity of the inhibitor to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[1]
-
Remove the culture medium and add 100 µL of medium containing serial dilutions of this compound. Include a "cells only" control and a vehicle control.[1]
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[1]
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.[1]
Data Presentation
The efficacy and safety of this compound can be summarized by comparing its IC₅₀, EC₅₀, and CC₅₀ values. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
| Assay | Parameter | This compound | Control Compound (e.g., Baloxavir Acid) |
| FRET Endonuclease Assay | IC₅₀ (nM) | 8.5 ± 1.2 | 5.2 ± 0.8 |
| Plaque Reduction Assay (H1N1) | EC₅₀ (nM) | 15.2 ± 2.5 | 9.8 ± 1.5 |
| Plaque Reduction Assay (H3N2) | EC₅₀ (nM) | 20.1 ± 3.1 | 12.5 ± 2.1 |
| Plaque Reduction Assay (Influenza B) | EC₅₀ (nM) | 25.5 ± 4.0 | 18.9 ± 3.3 |
| MTT Cytotoxicity Assay (MDCK) | CC₅₀ (µM) | > 50 | > 50 |
| Selectivity Index (H1N1) | SI = CC₅₀ / EC₅₀ | > 3289 | > 5102 |
Data presented are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
Application Notes and Protocols: Plaque Reduction Assay for Cap-dependent Endonuclease Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus, a member of the Orthomyxoviridae family, poses a significant global health threat, causing seasonal epidemics and occasional pandemics[1]. A critical process for influenza virus replication is the transcription of its RNA genome into messenger RNA (mRNA) that can be translated by the host cell's machinery[1][2]. To achieve this, the virus utilizes a unique "cap-snatching" mechanism[1][3]. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, binds to host cell pre-mRNAs via the PB2 subunit[1][2][4]. The cap-dependent endonuclease (CEN) activity, located within the PA subunit, then cleaves the host mRNA 10-13 nucleotides downstream from the 5' cap[1][5]. These capped fragments serve as primers for the synthesis of viral mRNA, a process catalyzed by the PB1 subunit[1][2].
Given its essential role in viral replication and the absence of a human homolog, the cap-dependent endonuclease is an attractive target for novel antiviral therapies[3][6][7]. Inhibitors targeting this enzyme, such as Cap-dependent Endonuclease Inhibitor-7 (CEN-IN-7), can effectively block viral transcription and subsequent replication. The plaque reduction assay is a functional, cell-based assay considered the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds[8][9][10]. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of CEN-IN-7 against the influenza virus.
Mechanism of Action: Cap-dependent Endonuclease Inhibition
The cap-snatching process is a prerequisite for influenza virus transcription. By targeting the endonuclease domain of the PA subunit, CEN-IN-7 prevents the cleavage of host cell mRNA, thereby depriving the virus of the necessary primers for its own mRNA synthesis. This effectively halts the viral replication cycle.
Caption: Influenza cap-snatching mechanism and inhibition by CEN-IN-7.
Principle of the Plaque Reduction Assay
The plaque reduction assay measures the ability of an antiviral compound to inhibit the infectious cycle of a virus[9]. A confluent monolayer of susceptible host cells, such as Madin-Darby Canine Kidney (MDCK) cells, is infected with a known concentration of influenza virus in the presence of varying concentrations of the test compound (CEN-IN-7)[11][12]. After an initial adsorption period, the cells are covered with a semi-solid overlay medium (e.g., containing Avicel or agarose)[11][13]. This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each infectious particle forms a discrete, localized area of cell death, known as a plaque[8][13].
After incubation, the cells are fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear, unstained zones against a background of stained, healthy cells[12]. The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to a virus-only control is calculated to determine its antiviral potency.
Experimental Protocol
This protocol is optimized for a 12-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A virus stock (e.g., A/WSN/33 (H1N1)) with a known titer in Plaque Forming Units per mL (PFU/mL).
-
Compound: Cap-dependent Endonuclease Inhibitor-7 (CEN-IN-7), stock solution of known concentration.
-
Media & Buffers:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM with 1% Penicillin-Streptomycin and TPCK-Trypsin (1 µg/mL).
-
Overlay Medium: 2X MEM, 1.2% Avicel RC-591, L-glutamine, Sodium Bicarbonate, HEPES buffer, and TPCK-Trypsin.
-
Phosphate Buffered Saline (PBS).
-
-
Reagents for Staining:
-
10% Formalin solution for fixing.
-
1% Crystal Violet solution for staining[12].
-
-
Equipment:
-
12-well tissue culture plates.
-
Laminar flow hood.
-
CO2 incubator (37°C, 5% CO2).
-
Microscope.
-
Pipettes and sterile tips.
-
Experimental Workflow
Caption: Step-by-step workflow for the plaque reduction assay.
Detailed Procedure
-
Cell Seeding:
-
One day before infection, seed MDCK cells into 12-well plates at a density that will form a 95-100% confluent monolayer within 24 hours (e.g., 3 x 10^5 cells/well)[11].
-
Incubate at 37°C with 5% CO2.
-
-
Preparation of Inoculum:
-
On the day of the experiment, prepare serial dilutions of CEN-IN-7 in infection medium.
-
Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Mix equal volumes of each CEN-IN-7 dilution with the diluted virus. Also, prepare a virus control (virus + infection medium without the compound) and a cell control (infection medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the inhibitor to interact with the virus.
-
-
Infection:
-
Aspirate the growth medium from the confluent MDCK cell monolayers and wash gently with PBS[12].
-
Add 200 µL of the prepared virus/compound mixtures to the corresponding wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying[12].
-
-
Overlay Application:
-
After the 1-hour adsorption period, carefully aspirate the inoculum from each well.
-
Immediately and gently add 1 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until plaques are clearly visible.
-
-
Fixing and Staining:
-
Carefully aspirate the overlay medium.
-
Fix the cell monolayer by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Discard the formalin and gently wash the wells with water.
-
Add 0.5 mL of 1% crystal violet solution to each well and stain for 15-20 minutes.
-
Remove the crystal violet solution, wash the wells thoroughly with water, and allow the plates to air dry.
-
Data Presentation and Analysis
Plaques will appear as clear, circular zones where the cells have been lysed by the virus.
Plaque Counting
Count the number of plaques in each well. For each concentration of CEN-IN-7, calculate the average plaque count from the replicate wells.
Calculating Percent Inhibition
The percentage of plaque reduction is calculated relative to the virus control (VC) wells, which contain no inhibitor.
Formula: % Inhibition = [1 - (Average plaques in test well / Average plaques in VC well)] x 100
Hypothetical Results for CEN-IN-7
The following table summarizes representative data for the evaluation of CEN-IN-7.
| CEN-IN-7 Conc. (nM) | Replicate 1 (Plaques) | Replicate 2 (Plaques) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 88 | 92 | 90.0 | 0.0% |
| 0.1 | 85 | 89 | 87.0 | 3.3% |
| 1 | 65 | 71 | 68.0 | 24.4% |
| 10 | 42 | 48 | 45.0 | 50.0% |
| 100 | 15 | 11 | 13.0 | 85.6% |
| 1000 | 2 | 0 | 1.0 | 98.9% |
| Cell Control | 0 | 0 | 0.0 | 100.0% |
IC50 Determination
The 50% inhibitory concentration (IC50) is the concentration of the compound required to inhibit plaque formation by 50%. This value can be determined by plotting the % inhibition against the log concentration of CEN-IN-7 and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). Based on the hypothetical data above, the IC50 for CEN-IN-7 is approximately 10 nM.
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of antiviral compounds that target the influenza virus replication cycle. This protocol provides a comprehensive framework for researchers to evaluate the potency of Cap-dependent Endonuclease Inhibitor-7. The results from this assay are crucial for dose-response studies and are a key step in the preclinical development of novel anti-influenza therapeutics.
References
- 1. esrf.fr [esrf.fr]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Influenza virus plaque assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols: Determining the IC50 of Cap-dependent Endonuclease-IN-7 using a Focus Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-7 (CEN-IN-7) is a potent inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for viral mRNA synthesis and proliferation, making it a prime target for antiviral drug development, particularly against influenza viruses.[1] The cap-snatching mechanism, mediated by the CEN, is essential for the replication of several viruses, including influenza A, B, and C viruses.[1][2][3] CEN inhibitors block this process, thereby inhibiting viral replication.[1] The 50% inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an antiviral compound. The focus reduction assay (FRA) is a sensitive and reliable method for determining the IC50 of antiviral compounds by quantifying the reduction in viral foci (clusters of infected cells).[4][5] This document provides a detailed protocol for determining the IC50 of CEN-IN-7 against a susceptible virus, such as influenza A virus, using a focus reduction assay.
Principle of the Focus Reduction Assay
The focus reduction assay is a cell-based assay that measures the ability of a compound to inhibit the spread of a virus from cell to cell, leading to the formation of infectious clusters or "foci". In this assay, susceptible host cells are infected with a standardized amount of virus in the presence of varying concentrations of the antiviral compound. After an incubation period that allows for viral replication and spread, the cells are fixed and stained with a virus-specific antibody. The antibody binds to viral antigens within the infected cells, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added. The addition of a substrate results in a colored product, allowing for the visualization and quantification of the viral foci. The reduction in the number of foci in the presence of the compound compared to a no-drug control is used to calculate the IC50 value.[6][7]
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells
-
Virus: Influenza A virus (e.g., A/WSN/33 (H1N1))
-
Compound: this compound (CEN-IN-7)
-
Cell Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM supplemented with 0.5% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin.
-
-
Reagents for FRA:
-
96-well cell culture plates
-
Primary Antibody: Mouse anti-influenza A nucleoprotein (NP) monoclonal antibody.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG.
-
Substrate: TrueBlue™ Peroxidase Substrate or similar.
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol:acetone (1:1).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% non-fat dry milk in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween 20.
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Plate reader or automated focus counter
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Experimental Protocol
Day 1: Cell Seeding
-
Trypsinize and count MDCK cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of Growth Medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
Day 2: Infection and Treatment
-
Prepare serial dilutions of CEN-IN-7 in Assay Medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions down to 0.01 nM.
-
Prepare a virus dilution in Assay Medium to yield approximately 100-200 focus-forming units (FFU) per well.
-
Aspirate the Growth Medium from the MDCK cell monolayer.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the diluted CEN-IN-7 to the appropriate wells. Include a "no-drug" control (Assay Medium only) and a "cell" control (no virus, no drug).
-
Add 50 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate for 2 hours at 37°C to allow for viral entry.
-
After incubation, remove the inoculum and add 100 µL of an overlay medium (e.g., 1.2% Avicel in Assay Medium containing the respective concentrations of CEN-IN-7).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Day 3: Immunostaining
-
Aspirate the overlay medium.
-
Fix the cells with 100 µL of fixative for 20 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Permeabilize the cells with 100 µL of Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with Wash Buffer.
-
Block the cells with 100 µL of Blocking Buffer for 1 hour at room temperature.
-
Add 50 µL of the primary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.
-
Wash the cells three times with Wash Buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at 37°C.
-
Wash the cells five times with Wash Buffer.
-
Add 50 µL of the HRP substrate and incubate in the dark until foci are clearly visible (typically 10-20 minutes).
-
Stop the reaction by washing with distilled water.
Day 4: Data Acquisition and Analysis
-
Count the number of foci in each well using an automated focus counter or by manual counting under a microscope.
-
Calculate the percentage of focus reduction for each concentration of CEN-IN-7 using the following formula: % Reduction = [1 - (Number of foci in treated well / Number of foci in no-drug control well)] x 100
-
Plot the percentage of focus reduction against the logarithm of the CEN-IN-7 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that reduces the number of foci by 50%.
Data Presentation
The following table presents illustrative data for the determination of the IC50 of this compound.
| CEN-IN-7 Concentration (nM) | Mean Foci Count (n=3) | Standard Deviation | % Focus Reduction |
| 0 (No-drug control) | 150 | 12 | 0% |
| 0.1 | 135 | 10 | 10% |
| 1 | 105 | 8 | 30% |
| 10 | 72 | 6 | 52% |
| 100 | 25 | 4 | 83% |
| 1000 | 5 | 2 | 97% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Cap-dependent Endonuclease "Cap-Snatching" Mechanism and Inhibition
Caption: Inhibition of viral "cap-snatching" by CEN-IN-7.
Experimental Workflow for Focus Reduction Assay
Caption: Step-by-step workflow of the focus reduction assay.
Conclusion
The focus reduction assay is a robust and sensitive method for determining the in vitro potency of antiviral compounds like this compound. By following this detailed protocol, researchers can obtain reliable IC50 values to advance the characterization and development of novel antiviral therapeutics. Careful optimization of virus and cell concentrations, as well as incubation times, may be necessary for specific virus strains and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of CEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The centromere is a specialized region of the chromosome that directs its segregation during cell division. The proper function of centromeric proteins (CENPs) is critical for maintaining genomic stability. Dysregulation of CENP expression or function is frequently observed in various cancers, making them attractive targets for the development of novel anti-cancer therapeutics. High-throughput screening (HTS) offers a powerful platform to identify small molecule inhibitors of CENP proteins, paving the way for the development of targeted cancer therapies.
This document provides detailed application notes and protocols for developing a high-throughput screening assay for inhibitors of CENP-E, a key motor protein involved in chromosome congression and alignment during mitosis. The methodologies described herein can be adapted for screening inhibitors of other CENP proteins and their interactions.
Principle of the Assay: Fluorescence Polarization
A fluorescence polarization (FP) assay is a homogeneous technique well-suited for HTS, as it does not require separation of bound and free components.[1] The principle is based on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein.
-
Low Polarization: When the fluorescent tracer is small and free in solution, it tumbles rapidly, and the emitted light is largely depolarized.
-
High Polarization: When the tracer is bound to a larger protein, its tumbling is restricted, and the emitted light remains polarized.
In a competitive binding assay, a known interaction between a CENP protein and its binding partner (or a fluorescently labeled ligand) is established. The addition of a test compound that inhibits this interaction will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound.
CENP-E Signaling and Interaction Pathway
Centromere Protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in chromosome alignment at the metaphase plate. It interacts with several other kinetochore proteins to ensure proper spindle attachment and to satisfy the spindle assembly checkpoint (SAC).[2] Key interactions that can be targeted for inhibitor screening include the ATPase motor domain activity and its protein-protein interactions with partners such as the spindle and kinetochore associated protein (SKAP) and the checkpoint kinase BubR1.[2][3]
Figure 1: Simplified CENP-E interaction pathway at the kinetochore.
Experimental Workflow for HTS
The high-throughput screening process for identifying CENP-E inhibitors involves several key stages, from initial assay development to hit validation. The workflow is designed to be efficient and scalable for screening large compound libraries.
Figure 2: High-throughput screening workflow for CENP inhibitors.
Detailed Experimental Protocols
Protocol 1: Recombinant CENP-E Motor Domain Expression and Purification
-
Cloning: Clone the human CENP-E motor domain (amino acids 1-380) into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.
-
Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity and determine the concentration using a Bradford assay.
Protocol 2: Fluorescence Polarization HTS Assay for CENP-E ATPase Inhibitors
This protocol describes a competitive FP assay using a fluorescently labeled ADP analog (e.g., ADP-TAMRA) and an anti-ADP antibody. Inhibition of CENP-E ATPase activity will result in less ADP production, leading to less displacement of the ADP-TAMRA tracer from the antibody and a higher FP signal.
Materials:
-
Purified recombinant CENP-E motor domain
-
ADP-TAMRA (or other suitable fluorescent ADP analog)
-
Anti-ADP monoclonal antibody
-
Assay Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
ATP
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, non-binding microplates
Assay Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (at 10 mM in DMSO) into the assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Enzyme Addition: Add 5 µL of CENP-E motor domain diluted in assay buffer to each well. The final concentration should be empirically determined to yield a robust signal window (e.g., 20 nM).
-
ATP Addition: Add 5 µL of ATP diluted in assay buffer to each well to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for CENP-E (approximately 35 µM).[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the detection mix (containing ADP-TAMRA and anti-ADP antibody in assay buffer) to each well. The final concentrations of the tracer and antibody should be optimized to give a stable and high FP signal for the "no enzyme" control.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the antibody-ADP binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Presentation and Analysis
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Assay Volume | 10 µL | Total volume per well in a 384-well plate. |
| Compound Concentration | 10 µM | Final concentration of test compounds in the primary screen. |
| CENP-E Concentration | 20 nM | Final concentration of the recombinant CENP-E motor domain. |
| ATP Concentration | 35 µM | Final concentration of ATP, near the Km value. |
| Z' Factor | > 0.5 | A statistical measure of assay quality, with > 0.5 indicating a robust assay. |
| Signal-to-Background | > 3 | Ratio of the signal from the positive control to the negative control. |
| Hit Rate | 1-3% | Expected percentage of active compounds from a primary screen. |
Table 2: Representative Data for a CENP-E Inhibitor
The following table shows representative data for a known CENP-E inhibitor, PF-2771, that could be obtained from a dose-response follow-up study.[5]
| Compound | IC50 (nM) | Assay Type | Cell Line (for cellular assay) |
| PF-2771 | 16.1 | Biochemical (ATPase) | N/A |
| PF-2771 | 50-200 | Cellular (Anti-proliferative) | Triple-Negative Breast Cancer |
| Control Inhibitor (e.g., Syntelin) | 160 | Cellular | N/A |
Hit Identification and Validation Logic
The process of identifying and validating true positive hits from a primary HTS campaign follows a logical progression to eliminate false positives and characterize the mechanism of action of the active compounds.
Figure 3: Logical workflow for hit identification and validation.
Conclusion
The development of a robust high-throughput screening assay is a critical first step in the discovery of novel CENP inhibitors. The fluorescence polarization-based assay described here offers a sensitive and scalable method for identifying compounds that modulate the ATPase activity of CENP-E. Subsequent validation through orthogonal biochemical and cell-based assays is essential to confirm the on-target activity and cellular efficacy of the identified hits. These validated compounds can then serve as starting points for medicinal chemistry efforts to develop potent and selective clinical candidates for the treatment of cancer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENP-E Kinesin Interacts with SKAP Protein to Orchestrate Accurate Chromosome Segregation in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cap-dependent Endonuclease Inhibitors in Influenza A Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cap-dependent Endonuclease (CEN) inhibitors, with a focus on Cap-dependent endonuclease-IN-7 (CEN-IN-7) and other exemplary compounds, in the context of influenza A virus research. CEN inhibitors represent a novel class of antiviral agents that target a critical step in the influenza virus replication cycle, offering a promising alternative to traditional antiviral therapies.
Introduction to Cap-dependent Endonuclease and its Inhibition
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The N-terminal domain of the PA subunit contains a cap-dependent endonuclease activity that is essential for viral transcription. This endonuclease cleaves the 5' cap from host pre-mRNAs, a process known as "cap-snatching."[1] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs. By inhibiting this endonuclease activity, CEN inhibitors effectively block viral gene transcription and subsequent virus proliferation.[2][3]
This compound is a potent inhibitor of CEN and has shown potential for the research of viral infections, including influenza A, B, and C.[2] While detailed preclinical data for CEN-IN-7 are emerging, the broader class of CEN inhibitors, including baloxavir (B560136) marboxil, ADC189, and RO-7, have been more extensively studied and provide a strong basis for understanding the application of these compounds in influenza research.[4][5][6]
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
The primary mechanism of action for CEN inhibitors is the direct inhibition of the endonuclease activity of the viral PA subunit. This prevents the generation of capped RNA primers from host pre-mRNAs, thereby halting viral mRNA synthesis and replication.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of various cap-dependent endonuclease inhibitors against influenza A viruses. Data for well-characterized inhibitors are presented to provide a comparative baseline for new compounds like CEN-IN-7.
Table 1: In Vitro Antiviral Activity of CEN Inhibitors against Influenza A Viruses
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| RO-7 | A/California/04/2009 (H1N1) | MDCK | Not Specified | 3.2 - 16.0 | [5] |
| ADC189 | H1N1 | Not Specified | Not Specified | Comparable to baloxavir marboxil | [4] |
| ADC189 | H3N2 | Not Specified | Not Specified | Comparable to baloxavir marboxil | [4] |
| ATV2301 | H1N1 | Not Specified | Not Specified | 1.88 | [7] |
| ATV2301 | H3N2 | Not Specified | Not Specified | 4.77 | [7] |
| L-742,001 | Not Specified | HEK293T | vRNP activity | 4300 (EC90) | [8] |
Table 2: In Vivo Efficacy of CEN Inhibitors in Mouse Models of Influenza A Infection
| Compound | Virus Strain | Mouse Strain | Treatment Regimen | Efficacy Readout | Results | Reference |
| RO-7 | A/California/04/2009 (H1N1) | BALB/c | 6, 15, or 30 mg/kg/day (i.p.), twice daily for 5 days | Survival Rate | 60-100% survival with therapeutic administration | [5][9] |
| RO-7 | A/California/04/2009 (H1N1) | BALB/c | Prophylactic administration | Lung Viral Titer | Significantly decreased viral titers | [5] |
| ADC189 | H1N1 | Not Specified | Prophylactic administration | Survival Rate, Lung Viral Titer | 100% survival, undetectable lung viral titers | [10] |
| ADC189 | H1N1 | Not Specified | 1-10 mg/kg (therapeutic) | Survival Rate, Lung Viral Titer | Significantly prolonged survival and lowered viral loads | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of CEN inhibitors.
Protocol 1: In Vitro Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorophore-labeled short RNA substrate with a 5' cap structure
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT)
-
Test compound (e.g., CEN-IN-7) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the recombinant PA subunit to each well.
-
Add the diluted test compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding the fluorophore-labeled RNA substrate to each well.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 60 minutes).
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Protocol 2: Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit influenza virus replication, as measured by the reduction in the formation of viral plaques.[11][12][13]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Avicel or agarose (B213101) for overlay
-
Crystal violet staining solution
-
Test compound (e.g., CEN-IN-7)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.[11]
-
Prepare serial dilutions of the test compound in serum-free DMEM containing TPCK-trypsin.
-
Prepare a dilution of the influenza virus stock to yield approximately 50-100 PFU per well.
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with the virus dilution for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel or low-melting-point agarose containing the serial dilutions of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
-
Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: In Vivo Efficacy in a Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the therapeutic efficacy of a CEN inhibitor in a lethal influenza A virus infection model in mice.[14][15][16]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza A virus strain (e.g., A/California/04/2009 (H1N1)pdm09)
-
Test compound (e.g., CEN-IN-7) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least 3 days before the experiment.
-
Anesthetize the mice and infect them intranasally with a lethal dose of the influenza A virus.
-
Randomly divide the mice into treatment and control groups.
-
Initiate treatment with the test compound at a predetermined time post-infection (e.g., 24 or 48 hours). Administer the compound according to the desired dosing regimen (e.g., once or twice daily for 5 days).[9]
-
Monitor the mice daily for body weight changes, clinical signs of illness, and survival for 14-21 days.
-
In a separate cohort of mice, euthanize subgroups at different time points post-infection (e.g., days 3, 6, and 9) to collect lung tissue for viral titer determination by plaque assay or qRT-PCR.[5]
-
Analyze the data to determine the effect of the treatment on survival rates, body weight loss, and lung viral loads.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CEN inhibitor.
Conclusion
Cap-dependent endonuclease inhibitors, including CEN-IN-7, represent a valuable class of compounds for influenza A research and potential therapeutic development. The protocols and data presented here provide a framework for the investigation of these inhibitors, from initial in vitro characterization to in vivo efficacy studies. By targeting a highly conserved viral enzyme, CEN inhibitors hold promise for broad-spectrum activity against various influenza strains and a high barrier to resistance. Further research into compounds like CEN-IN-7 will continue to advance our understanding of influenza virus replication and aid in the development of next-generation antiviral therapies.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives | MDPI [mdpi.com]
- 4. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives | MDPI [mdpi.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. starrlifesciences.com [starrlifesciences.com]
- 16. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-7 (CEN-IN-7) in Bunyavirus Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The order Bunyavirales encompasses a large group of segmented negative-sense RNA viruses, many of which are significant human, animal, and plant pathogens. Several bunyaviruses, such as Lassa virus, Hantavirus, and Rift Valley fever virus, can cause severe and often fatal hemorrhagic fevers, posing a significant threat to public health.[1][2][3] A critical step in the bunyavirus replication cycle is the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the transcription of its own genome.[4][5] This process is mediated by a viral cap-dependent endonuclease (CEN), an enzyme essential for viral replication and absent in humans, making it an attractive target for antiviral drug development.[1][4][6]
Cap-dependent endonuclease-IN-7 (CEN-IN-7) belongs to a class of potent inhibitors targeting this viral endonuclease.[7] These inhibitors, including compounds referred to in foundational studies as compound B or CAPCA-1, have demonstrated broad-spectrum activity against a range of bunyaviruses, often exhibiting significantly higher potency than general antiviral agents like ribavirin.[1][4] This document provides detailed application notes and protocols for the use of CEN-IN-7 and similar compounds in bunyavirus research.
Mechanism of Action
CEN-IN-7 and related compounds function by inhibiting the cap-dependent endonuclease of the viral L protein.[1][4] The CEN active site requires divalent metal cations (such as Mg²⁺ or Mn²⁺) for its enzymatic activity.[1] CEN-IN-7 acts as a metal-chelating inhibitor, binding to these cations in the active site and preventing the cleavage of host cell mRNA caps.[1] This inhibition of cap-snatching effectively halts viral mRNA transcription and subsequent protein synthesis, thereby stopping viral replication.[1][2] Studies have shown that resistance to these inhibitors arises from amino acid substitutions in the CEN region of the viral L protein, confirming the target and mechanism of action.[1][8]
Data Presentation
In Vitro Antiviral Activity of CEN Inhibitors Against Various Bunyaviruses
The following table summarizes the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and 50% cytotoxic concentration (CC₅₀) of representative cap-dependent endonuclease inhibitors against several bunyaviruses. Data has been compiled from in vitro studies using assays such as the MTT assay and quantitative RT-PCR.
| Virus Family | Virus | Cell Line | Compound | EC₅₀ (nM) | EC₉₀ (nM) | CC₅₀ (µM) | Reference |
| Arenaviridae | Lymphocytic choriomeningitis virus (LCMV) | KB | Compound A | 1.1 | 14 | >10 | [1][8] |
| KB | Compound B (CAPCA-1) | 0.4 | 1.9 | >10 | [1][4][8] | ||
| KB | Compound C | 0.8 | 6.5 | >10 | [1][8] | ||
| KB | Compound D | 0.4 | 4.3 | >10 | [1][8] | ||
| KB | Ribavirin | 13,000 | - | >100 | [1] | ||
| Junin virus (JUNV) | HEK293T | Compound A | 1.2 | 10 | >10 | [1][8] | |
| HEK293T | Compound B (CAPCA-1) | 0.8 | 1.8 | >10 | [1][4][8] | ||
| HEK293T | Compound C | 0.9 | 4.9 | >10 | [1][8] | ||
| HEK293T | Compound D | 0.6 | 2.1 | >10 | [1][8] | ||
| HEK293T | Ribavirin | 4,000 | - | >100 | [1] | ||
| Lassa virus (LASV) | Vero | Compound B (CAPCA-1) | ~10 | - | >10 | [1][4] | |
| Peribunyaviridae | La Crosse virus (LACV) | Vero | CAPCA-1 | <1,000 | - | >10 | [4] |
| Phenuiviridae | Severe fever with thrombocytopenia syndrome virus (SFTSV) | Vero | Compound B (CAPCA-1) | ~100 | - | >10 | [1][4] |
| Rift Valley fever virus (RVFV) | Vero | Compound B (CAPCA-1) | >1,000 | - | >10 | [1][4] |
Note: Compound B has been identified as carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1 in subsequent studies.[4]
In Vivo Efficacy of a CEN Inhibitor in an LCMV Mouse Model
| Treatment Group | Dose | Route | Viral Titer Reduction (log₁₀ PFU/mL in blood) | Survival Rate (%) | Reference |
| Vehicle Control | - | Oral | - | 0 | [1] |
| CEN Inhibitor | 30 mg/kg/day | Oral | ~2.0 | 80 | [1] |
| CEN Inhibitor | 100 mg/kg/day | Oral | ~2.5 | 100 | [1] |
Experimental Protocols
In Vitro Antiviral Activity Assessment using MTT Assay
This protocol is used to determine the EC₅₀ of CEN-IN-7 by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Bunyavirus stock of known titer
-
Susceptible host cell line (e.g., Vero, KB, HEK293T)
-
Cell culture medium (e.g., DMEM) with 2-10% fetal bovine serum (FBS)
-
CEN-IN-7 stock solution (in DMSO)
-
Ribavirin (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
On the next day, prepare serial dilutions of CEN-IN-7 and the control compounds in cell culture medium.
-
Remove the growth medium from the cells and infect them with the bunyavirus at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the medium containing the serially diluted compounds to the respective wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until CPE is clearly visible in the virus-only control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only and virus-only controls.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Viral RNA Quantification by Quantitative RT-PCR (qRT-PCR)
This protocol is used to determine the EC₉₀ of CEN-IN-7 by quantifying the reduction in viral RNA in the supernatant of infected cells.
Materials:
-
Supernatants from CEN-IN-7 treated and untreated virus-infected cells
-
Viral RNA extraction kit
-
Primers and probe specific to a conserved region of the bunyavirus genome
-
One-step qRT-PCR master mix
-
qRT-PCR instrument
Procedure:
-
Infect cells and treat with CEN-IN-7 as described in the MTT assay protocol (Steps 1-4).
-
At 24-72 hours post-infection, collect the culture supernatants.
-
Extract viral RNA from a defined volume of the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Prepare the qRT-PCR reaction mixture containing the one-step qRT-PCR master mix, forward and reverse primers, and the probe.
-
Add the extracted viral RNA to the reaction mixture.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., reverse transcription at 50°C for 10 min, initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Generate a standard curve using serial dilutions of a plasmid containing the target viral sequence or a known quantity of viral RNA.
-
Quantify the viral RNA copies in each sample by comparing the Ct values to the standard curve.
-
Calculate the percentage of viral RNA reduction for each compound concentration compared to the untreated control.
-
Determine the EC₉₀ value from the dose-response curve.
Generation and Analysis of Drug-Resistant Mutants
This protocol describes the method to select for bunyavirus mutants resistant to CEN-IN-7 and to identify the mutations.
Materials:
-
Bunyavirus stock
-
Susceptible host cell line
-
CEN-IN-7
-
Cell culture flasks
-
Viral RNA extraction kit
-
RT-PCR reagents for amplifying the L-segment (containing the CEN domain)
-
Sanger sequencing or next-generation sequencing (NGS) platform
Procedure:
-
Infect a flask of host cells with the bunyavirus at a low MOI (e.g., 0.01).
-
Add CEN-IN-7 at a concentration approximately equal to the EC₅₀.
-
Incubate the culture until CPE is observed.
-
Harvest the supernatant containing the progeny virus.
-
Use this virus to infect a fresh flask of cells, this time with a 2-fold higher concentration of CEN-IN-7.
-
Repeat this serial passage (Steps 4-5) with incrementally increasing concentrations of the inhibitor.
-
Once a virus population that can replicate efficiently in the presence of a high concentration of CEN-IN-7 is obtained, perform a plaque assay to isolate individual viral clones.
-
Extract viral RNA from the resistant clones.
-
Amplify the L-segment, specifically the region encoding the cap-dependent endonuclease, using RT-PCR.
-
Sequence the PCR products to identify amino acid substitutions compared to the wild-type virus.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Bunyavirus Cap-Snatching by CEN-IN-7.
Caption: Workflow for In Vitro Antiviral Activity Assessment.
Caption: Workflow for Generating and Identifying Drug-Resistant Mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cap-Snatching Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses, a significant cause of respiratory illness globally, utilize a unique "cap-snatching" mechanism to transcribe their segmented RNA genome into messenger RNA (mRNA) that can be translated by the host cell's machinery.[1] This process is initiated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[2][3] The PB2 subunit binds to the 5' cap of host pre-mRNAs, followed by the PA subunit's endonuclease activity, which cleaves the host mRNA 10-13 nucleotides downstream from the cap.[4][5][6] This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[7] The cap-snatching mechanism is essential for viral replication and represents a prime target for the development of novel antiviral therapeutics.[2][8]
These application notes provide a detailed, step-by-step guide for performing a cap-snatching inhibition assay to screen and characterize potential inhibitors of this critical viral process.
Signaling Pathway and Inhibition
The influenza virus cap-snatching process is a multi-step mechanism that can be targeted at different stages by potential inhibitors. The following diagram illustrates the key steps and potential points of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for a cap-snatching inhibition assay, from reagent preparation to data analysis.
Experimental Protocols
This section provides detailed protocols for an in vitro cap-snatching inhibition assay using recombinant influenza virus RdRp and a fluorophore-labeled capped RNA substrate.
Materials and Reagents
-
Recombinant Influenza Virus RdRp: Purified heterotrimeric complex (PA, PB1, PB2).
-
Capped RNA Substrate: A short, capped RNA oligonucleotide (e.g., 30-50 nucleotides) labeled with a fluorescent dye (e.g., FAM) at the 3' end.
-
Viral RNA Promoter: A short RNA oligonucleotide representing the 5' end of the viral RNA (vRNA) to activate the RdRp.
-
Test Compounds: Potential inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Nuclease-free water.
-
Stop Solution: Formamide-based loading buffer with EDTA.
-
Instrumentation: Thermocycler or water bath, gel electrophoresis system, and a gel imager capable of detecting the fluorescent label.
Protocol: In Vitro Endonuclease Cleavage Assay
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed 1% (v/v).
-
Prepare a master mix containing the reaction buffer, recombinant RdRp, and the vRNA promoter.
-
-
Reaction Setup:
-
In nuclease-free microcentrifuge tubes, add the desired volume of the test compound dilution or vehicle control (for no inhibitor and no enzyme controls).
-
Add the RdRp/vRNA master mix to each tube.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate to each tube.
-
Incubate the reactions at 30°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Product Detection:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA fragments using a gel imager. The uncleaved substrate will appear as a single band, while the cleavage products will be smaller fragments.
-
-
Data Quantification and Analysis:
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleavage products using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the endonuclease activity by 50%.
-
Protocol: Cell-Based Plaque Reduction Assay
This assay complements the in vitro assay by assessing the inhibitor's efficacy in a cellular context.
-
Cell Culture:
-
Maintain Madin-Darby canine kidney (MDCK) cells in a suitable growth medium.
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
-
Virus Infection and Inhibitor Treatment:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a known titer of influenza virus (e.g., A/WSN/33) for 1 hour at 37°C.[6]
-
Remove the virus inoculum and overlay the cells with a mixture of agarose (B213101) and medium containing serial dilutions of the test compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until plaques are visible in the control wells.
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC₅₀ value, the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Protocol: Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general cellular toxicity of the compound.
-
Cell Seeding and Compound Treatment:
-
Seed MDCK cells in a 96-well plate.
-
After 24 hours, treat the cells with the same serial dilutions of the test compound used in the antiviral assays.
-
-
Incubation and MTT Addition:
-
Incubate the cells for the same duration as the plaque reduction assay (48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation
The quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of the efficacy and toxicity of different compounds.
| Compound | In Vitro IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Target |
| Inhibitor A | 0.05 | 0.2 | >100 | >500 | PB2 Cap-Binding |
| Inhibitor B | 0.01 | 0.08 | >50 | >625 | PA Endonuclease |
| Control C | >50 | >50 | >100 | N/A | N/A |
Note: The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. A higher SI value is desirable, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Conclusion
The cap-snatching inhibition assay is a robust platform for the discovery and characterization of novel anti-influenza drugs. By combining in vitro biochemical assays with cell-based antiviral and cytotoxicity assays, researchers can effectively identify and validate potent and selective inhibitors of this essential viral process. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of this assay in drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus - Wikipedia [en.wikipedia.org]
- 4. Cap snatching - Wikipedia [en.wikipedia.org]
- 5. Insight into Influenza: A Virus Cap-Snatching | MDPI [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. esrf.fr [esrf.fr]
- 8. taylorandfrancis.com [taylorandfrancis.com]
In vivo experimental design for Cap-dependent endonuclease-IN-7 studies in mice
An in vivo experimental framework is crucial for evaluating the therapeutic potential of novel antiviral agents like Cap-dependent endonuclease-IN-7 (CEN-IN-7). This document provides detailed application notes and protocols for designing and conducting preclinical studies in mice to assess the efficacy, pharmacokinetics, and toxicology of CEN-IN-7, a potent inhibitor of the viral cap-dependent endonuclease.
Efficacy Assessment in Influenza Virus Challenge Model
The primary method for evaluating the in vivo efficacy of CEN-IN-7 is the mouse model of influenza virus infection. This model allows for the assessment of the compound's ability to reduce viral replication, alleviate disease symptoms, and improve survival rates.[1][2][3][4]
Objective: To determine the dose-dependent efficacy of CEN-IN-7 in protecting mice against influenza A virus-induced morbidity and mortality.
Experimental Protocol:
-
Animal Model: 6 to 8-week-old female BALB/c mice are commonly used due to their susceptibility to influenza A virus strains.[5] Animals should be acclimatized for at least one week before the experiment.
-
Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is used for the challenge. The virus stock must be tittered to determine the 50% mouse lethal dose (MLD50).[2]
-
Infection: Mice are lightly anesthetized and infected intranasally with a lethal dose (e.g., 5-10x MLD50) of the influenza virus in a volume of 30-50 µL.[2][6]
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
CEN-IN-7 at various doses (e.g., 1, 5, 10, 30 mg/kg), administered orally (PO) or via another appropriate route.
-
Positive Control (e.g., Oseltamivir at 10 mg/kg, PO, BID).
-
-
Dosing Regimen: Treatment can be initiated prophylactically (e.g., 4 hours before infection) or therapeutically (e.g., 24 or 48 hours post-infection). Dosing is typically performed once (QD) or twice daily (BID) for 5-7 days.[7]
-
Monitoring and Endpoints:
-
Survival: Monitor and record survival daily for 14-21 days post-infection.[1][2]
-
Morbidity: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) daily. Mice that lose more than 20-25% of their initial body weight are typically euthanized as a humane endpoint.[1][2]
-
Viral Titer: On days 3 and 6 post-infection, a subset of mice from each group is euthanized, and lungs are harvested to quantify viral titers via plaque assay or qRT-PCR.[1][6]
-
Lung Histopathology: Lungs may be collected, weighed, and fixed for histopathological analysis to assess inflammation and tissue damage.[4][5]
-
Data Presentation:
Table 1: Efficacy of CEN-IN-7 in an Influenza A (H1N1) Lethal Challenge Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen (PO) | Survival Rate (%) | Mean Body Weight Loss on Day 7 (%) | Lung Viral Titer on Day 3 (log10 PFU/g) |
| Vehicle Control | - | BID | 0 | -28.5 | 6.5 ± 0.4 |
| CEN-IN-7 | 1 | BID | 20 | -21.3 | 5.1 ± 0.6 |
| CEN-IN-7 | 5 | BID | 80 | -9.8 | 3.2 ± 0.5 |
| CEN-IN-7 | 10 | BID | 100 | -2.1 | < 2.0 |
| Oseltamivir | 10 | BID | 100 | -3.5 | 2.8 ± 0.4 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Workflow:
Caption: Workflow for in vivo efficacy studies of CEN-IN-7 in mice.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of CEN-IN-7, which helps in designing effective dosing regimens.[8][9]
Objective: To determine key pharmacokinetic parameters of CEN-IN-7 in mice following intravenous and oral administration.
Experimental Protocol:
-
Animal Model: 6-8 week old male CD-1 or C57BL/6 mice are commonly used.
-
Dosing:
-
Blood Sampling: Serial blood samples (approx. 20-30 µL) are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein bleeding. A terminal sample can be collected via cardiac puncture.[8]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of CEN-IN-7 are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Data Presentation:
Table 2: Key Pharmacokinetic Parameters of CEN-IN-7 in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 2,150 | 980 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng·h/mL) | 3,500 | 8,900 |
| t1/2 (h) | 4.5 | 6.2 |
| CL (mL/min/kg) | 9.5 | N/A |
| Vdss (L/kg) | 3.1 | N/A |
| Bioavailability (F%) | N/A | 51% |
Note: Data is hypothetical and for illustrative purposes.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects and to determine the safety profile of CEN-IN-7 before it can proceed to clinical trials.[11][12]
Objective: To assess the safety and tolerability of CEN-IN-7 in mice after single and repeated dosing.
Experimental Protocol:
-
Animal Model: Healthy, non-infected CD-1 mice (both sexes).
-
Maximum Tolerated Dose (MTD) Study: An acute, single-dose escalation study to determine the highest dose that does not cause unacceptable toxicity.[12]
-
Repeated-Dose Study (e.g., 7 or 14 days):
-
Animals are divided into groups and administered vehicle or CEN-IN-7 at three different dose levels (low, mid, high) daily for the study duration.
-
In-life Monitoring: Daily monitoring of clinical signs, behavior, body weight, and food/water consumption.[13]
-
Terminal Analysis: At the end of the study, blood is collected for complete blood count (hematology) and serum chemistry analysis. A full necropsy is performed, and major organs (liver, kidneys, spleen, etc.) are weighed and preserved for histopathological examination.[13]
-
Data Presentation:
Table 3: Summary of a 14-Day Repeated-Dose Toxicology Study of CEN-IN-7 in Mice
| Finding | Vehicle Control | Low Dose (50 mg/kg/day) | Mid Dose (150 mg/kg/day) | High Dose (500 mg/kg/day) |
| Mortality | 0% | 0% | 0% | 0% |
| Clinical Signs | None | None | None | Transient hypoactivity post-dosing |
| Body Weight Change | +7.5% | +7.2% | +6.8% | +2.1% |
| Key Hematology | WNL | WNL | WNL | WNL |
| Key Clinical Chemistry | WNL | WNL | WNL | Mild, non-significant ALT elevation |
| Key Histopathology | No significant findings | No significant findings | No significant findings | Minimal centrilobular hepatocyte hypertrophy |
WNL: Within Normal Limits; ALT: Alanine Aminotransferase. Note: Data is hypothetical and for illustrative purposes.
Mechanism of Action and Experimental Logic
Signaling Pathway Diagram:
The cap-dependent endonuclease, located in the PA subunit of the influenza virus polymerase complex, is essential for viral replication.[14][15] It cleaves the 5' cap from host pre-mRNAs, a process known as "cap-snatching," to generate primers for viral mRNA synthesis.[16][17] CEN-IN-7 inhibits this process, thereby blocking viral gene expression and replication.
Caption: CEN-IN-7 inhibits the cap-snatching mechanism of influenza virus.
Logical Relationship of In Vivo Studies:
The progression of in vivo studies follows a logical sequence, where data from each study informs the next, ultimately building a comprehensive preclinical data package required for advancing a drug candidate.
Caption: Logical flow of preclinical in vivo studies for CEN-IN-7.
References
- 1. mdpi.com [mdpi.com]
- 2. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models for Influenza Virus Pathogenesis and Transmission | MDPI [mdpi.com]
- 4. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 5. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Cap-dependent endonuclease-IN-7 concentration in cell culture
Welcome to the technical support center for Cap-dependent endonuclease-IN-7 (CEN-IN-7). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful application of IN-7 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the viral cap-dependent endonuclease (CEN).[1] This enzyme is crucial for many viruses, such as influenza, which utilize a "cap-snatching" mechanism to initiate the transcription of their own mRNA.[2][3][4] The virus's CEN enzyme cleaves the 5' cap from host cell mRNAs and uses these capped fragments as primers for viral mRNA synthesis.[3][5][6] IN-7 inhibits this process, thereby blocking viral mRNA synthesis and subsequent virus proliferation.[1] The active site of CEN is highly conserved across many influenza viruses, suggesting that inhibitors like IN-7 could have broad-spectrum activity.[4]
Caption: Mechanism of IN-7 inhibition of viral cap-snatching.
Q2: What is a typical starting concentration range for IN-7 in cell culture?
A2: For a novel compound like IN-7, it is recommended to test a wide range of concentrations to determine its effect on your specific cell line and virus system. A common strategy is to use half-log or 10-fold serial dilutions.[7] Based on data from similar broad-spectrum CEN inhibitors, a starting range from low nanomolar (nM) to high micromolar (µM) is advisable.[8] For example, you could begin with a range of 1 nM to 100 µM to identify the active concentration window.[7]
Q3: How do I determine the optimal concentration of IN-7?
A3: The optimal concentration is a balance between maximal antiviral efficacy and minimal host cell cytotoxicity. This is determined by performing two key assays in parallel: a dose-response assay to measure the compound's inhibitory effect on viral replication (to determine the EC50) and a cytotoxicity assay to measure its effect on cell viability (to determine the CC50). The 50% effective concentration (EC50) is the concentration that inhibits viral activity by 50%.[9][10]
Q4: Which cell lines are appropriate for testing IN-7?
A4: The choice of cell line depends on the virus being studied. For influenza viruses, Madin-Darby Canine Kidney (MDCK) cells are commonly used.[8][11] Human embryonic kidney (HEK293T) cells and other cell lines susceptible to the specific virus of interest are also suitable.[2] It is critical to use a cell line that supports robust viral replication to ensure a clear window for measuring inhibition.
Experimental Protocols
Protocol 1: Determining the 50% Effective Concentration (EC50) of IN-7
This protocol outlines a general method for determining the EC50 of IN-7 against a specific virus in a susceptible cell line.
Materials:
-
Susceptible host cells (e.g., MDCK)
-
Complete cell culture medium
-
Virus stock of known titer
-
IN-7 stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Assay for quantifying viral activity (e.g., plaque assay, TCID50, or qRT-PCR for viral RNA)
Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a series of 2-fold or half-log dilutions of IN-7 in culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Infection and Treatment:
-
Wash the cell monolayers gently with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After the virus adsorption period (e.g., 1 hour), remove the inoculum and add the medium containing the different concentrations of IN-7.
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus kinetics.
-
Quantification of Viral Activity: At the end of the incubation period, quantify the viral yield or activity using an appropriate method (e.g., plaque assay to count plaque-forming units).
-
Data Analysis:
-
Normalize the results to the "virus control" (set to 100% activity).
-
Plot the percent inhibition of viral activity against the log of the IN-7 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: Determining the 50% Cytotoxic Concentration (CC50) of IN-7
This protocol is performed in parallel with the EC50 determination on uninfected cells.
Materials:
-
Host cells (same as used for EC50)
-
Complete cell culture medium
-
IN-7 stock solution
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, XTT, or a kit for measuring LDH release[12])
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate identically to the EC50 protocol.
-
Compound Dilution: Prepare the same serial dilutions of IN-7 as in the EC50 protocol.
-
Treatment: Add the medium containing the IN-7 dilutions to the uninfected cells. Include "cell control" wells (cells with solvent only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for the same duration as the EC50 assay.
-
Viability Measurement: Add the cell viability reagent (e.g., MTT) and follow the manufacturer's instructions.[13][14] This typically involves an additional incubation period followed by measuring absorbance or fluorescence.
-
Data Analysis:
-
Normalize the results to the "cell control" (set to 100% viability).
-
Plot the percent cell viability against the log of the IN-7 concentration.
-
Use non-linear regression to calculate the CC50 value.
-
Troubleshooting Guide
Even with established protocols, unexpected results can occur. This guide addresses common issues encountered when optimizing IN-7 concentration.
Caption: A logical flowchart for troubleshooting common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is uniform and below 0.5% in all wells. - Run a "solvent only" control to determine its specific toxicity on your cells. |
| 2. Compound Precipitation: IN-7 is coming out of solution at higher concentrations. | - Visually inspect the wells under a microscope for precipitates. - Check the solubility of IN-7 in your culture medium. Consider using a different solvent if necessary. | |
| 3. High Cell Sensitivity: The chosen cell line is particularly sensitive to IN-7. | - Consider using a different, more robust cell line for the initial screening. - Reduce the incubation time of the assay. | |
| Low Antiviral Efficacy | 1. Compound Degradation: IN-7 may be unstable under experimental conditions. | - Prepare fresh dilutions from a new powder stock for each experiment. - Verify the recommended storage conditions for the compound.[1] |
| 2. Suboptimal Assay Conditions: The viral inoculum was too high (high MOI), overwhelming the inhibitor. | - Optimize the MOI. A lower MOI may reveal inhibitory effects more clearly. - Ensure positive controls for other known inhibitors (if available) are working. | |
| 3. Viral Resistance: The virus strain may have a polymorphism in the CEN active site, reducing susceptibility. | - Test IN-7 against a reference or wild-type virus strain. - Sequence the PA gene of the virus to check for mutations in the endonuclease domain.[4] | |
| High Variability | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. | - Ensure a homogenous cell suspension before and during seeding. - Avoid using the outer wells of the 96-well plate, as they are prone to evaporation ("edge effect"). Fill them with PBS instead.[15] |
| 2. Pipetting Errors: Inaccurate dilutions or reagent additions. | - Calibrate pipettes regularly. - Use fresh tips for each dilution and well. For serial dilutions, ensure proper mixing at each step. | |
| 3. Variable Cell Health: Using cells from different passage numbers or varying confluency. | - Maintain a consistent cell culture schedule. Use cells within a defined low-passage range for all experiments. - Only use cells that are healthy and in the logarithmic growth phase. |
By following these guidelines and protocols, researchers can effectively determine the optimal concentration of IN-7 for their experiments, leading to more reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 4. Inhibition of avian-origin influenza A(H7N9) virus by the novel cap-dependent endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap‐dependent endonuclease are on different polymerase subunits | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. japsonline.com [japsonline.com]
- 15. synentec.com [synentec.com]
Troubleshooting low efficacy of Cap-dependent endonuclease-IN-7 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cap-dependent endonuclease-IN-7 (CEN-IN-7) in in vitro experiments. The information is designed to help users identify and resolve common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1] This enzyme is a critical component of the influenza virus's RNA-dependent RNA polymerase complex, specifically located in the PA subunit.[2][3] The CEN enzyme initiates viral transcription through a "cap-snatching" mechanism, where it cleaves the 5' cap from host pre-mRNAs.[2] These capped fragments are then used as primers for the synthesis of viral mRNA.[2] CEN-IN-7 likely functions by binding to the active site of the endonuclease, which contains essential divalent cations like Mn²+ or Mg²+, thereby blocking the cleavage of host mRNAs and inhibiting viral replication.[4][5]
Q2: What are the essential components of an in vitro assay for this compound?
A2: A typical in vitro assay to evaluate the efficacy of CEN-IN-7 requires the following components:
-
Purified Cap-Dependent Endonuclease: The enzyme responsible for the cleavage activity.
-
Substrate: A single-stranded DNA (ssDNA) or RNA substrate that can be cleaved by the endonuclease.[4]
-
Reaction Buffer: A buffer that maintains the optimal pH and ionic strength for the enzyme.
-
Divalent Cations: Essential cofactors for endonuclease activity, typically Mn²+ or Mg²+.[4]
-
This compound: The inhibitor being tested, usually dissolved in a solvent like DMSO.
-
Nuclease-free Water: To bring the reaction to its final volume.
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, small molecule inhibitors like CEN-IN-7 and the endonuclease enzyme should be stored at -20°C.[6][7] It is also crucial to minimize the exposure of the reagents to temperatures above -20°C whenever possible.[7]
Troubleshooting Guide for Low Efficacy of CEN-IN-7
This guide addresses common issues that may lead to lower-than-expected efficacy of CEN-IN-7 in in vitro assays.
Issue 1: Low or No Endonuclease Activity in Control Groups
If the endonuclease shows little to no activity even in the absence of the inhibitor, it will be impossible to accurately assess the efficacy of CEN-IN-7.
| Potential Cause | Recommended Solution |
| Degraded Enzyme | Confirm the activity of the purified endonuclease using a positive control substrate under optimal reaction conditions.[4] Ensure the enzyme has been stored properly at -20°C.[6][7] |
| Sub-optimal Reaction Conditions | Optimize the reaction buffer's pH and ionic strength. The endonuclease activity can be significantly affected by pH, with optimal ranges often between 7.5 and 9.5.[8] Also, optimize the incubation time and temperature, with 37°C for 1 hour being a common starting point.[4] |
| Missing Divalent Cations | Ensure the presence of divalent cations like Mn²+ or Mg²+ in the reaction buffer, as they are essential for endonuclease activity.[4] |
| Degraded Substrate | Verify the integrity of the ssDNA or RNA substrate by running an aliquot on an agarose (B213101) gel.[4] A distinct band should be visible for the uncleaved substrate. |
Issue 2: High IC50 Value (Low Potency) for CEN-IN-7
If the endonuclease is active but CEN-IN-7 shows low potency, consider the following factors.
| Potential Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | Prepare a fresh stock solution of CEN-IN-7 in a suitable solvent like DMSO and perform serial dilutions to achieve the desired final concentrations.[2] Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.[2] |
| Suboptimal Inhibitor-Enzyme Pre-incubation | Pre-incubate the endonuclease with CEN-IN-7 for a sufficient amount of time before adding the substrate to allow for binding to the active site. |
| Inhibitor Solubility Issues | Poor solubility of the inhibitor in the aqueous assay buffer can lead to a lower effective concentration. Ensure that CEN-IN-7 is fully dissolved in the reaction mixture. The use of salt forms of hydrophobic molecules can sometimes improve aqueous solubility.[9] |
| Non-specific Binding | Small molecule inhibitors can sometimes bind to other components in the assay, reducing their availability to bind to the target enzyme. Consider if any components of your assay could be leading to non-specific binding. |
Issue 3: Inconsistent Results and High Variability
High variability between replicate experiments can obscure the true efficacy of the inhibitor.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and inhibitor solutions. Adding the enzyme last is often recommended.[6][7] |
| Contaminants in DNA/RNA Substrate | Ensure the substrate is free of contaminants such as phenol, chloroform, alcohol, EDTA, or excessive salts, which can interfere with the enzymatic reaction.[6][7] |
| Reaction Volume Too Low | Additives in the enzyme storage buffer (e.g., glycerol) can affect the reaction, especially in smaller volumes. A reaction volume of 50 µl is often recommended for digesting 1 µg of substrate.[6][7] |
| Improper Mixing | Mix the reaction components by gently pipetting up and down or by flicking the tube, followed by a quick spin-down. Avoid vigorous vortexing, which can denature the enzyme.[6][7] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of cap-snatching and in vitro assay workflow for CEN-IN-7.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low efficacy of CEN-IN-7.
Experimental Protocols
In Vitro Cap-Dependent Endonuclease Activity Assay
This protocol provides a general method for determining the IC50 value of CEN-IN-7.
1. Reagent Preparation:
-
10x Reaction Buffer: Prepare a buffer containing the appropriate pH and salt concentrations. The optimal conditions should be determined empirically, but a starting point could be Tris-HCl buffer at pH 8.0.
-
Enzyme Dilution Buffer: Prepare a buffer for diluting the endonuclease.
-
Substrate: Dilute the ssDNA or RNA substrate to the desired final concentration in nuclease-free water.
-
CEN-IN-7 Stock Solution: Prepare a stock solution of CEN-IN-7 in 100% DMSO.
-
CEN-IN-7 Dilutions: Perform serial dilutions of the stock solution to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the reaction is consistent and low (e.g., ≤1%).
2. Reaction Setup:
-
Set up reactions in microcentrifuge tubes on ice. A typical final reaction volume is 20-50 µL.[4][6]
-
For each reaction, add the following components in the specified order:
-
Nuclease-free water
-
10x Reaction Buffer (to a final concentration of 1x)
-
Divalent Cation (e.g., MnCl₂ or MgCl₂ to a final concentration of 1-2 mM)
-
Substrate (e.g., 100 ng)[4]
-
CEN-IN-7 dilution (or DMSO for the no-inhibitor control)
-
Purified Cap-Dependent Endonuclease (e.g., 1.5 µM final concentration)[4]
-
3. Incubation:
-
Mix the reactions gently by pipetting.
-
Incubate the reactions at 37°C for 1 hour.[4]
4. Reaction Termination and Analysis:
-
Stop the reaction by adding a DNA/RNA loading dye containing a chelating agent like EDTA.[4]
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the gel using a suitable imaging system. The uncleaved substrate will appear as a distinct band.
5. Data Analysis:
-
Quantify the intensity of the uncleaved substrate band for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. academic.oup.com [academic.oup.com]
- 9. resources.biomol.com [resources.biomol.com]
Cap-dependent endonuclease-IN-7 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cap-dependent endonuclease-IN-7.
Disclaimer
Publicly available quantitative solubility and stability data for this compound is limited. The following tables are provided as templates for researchers to record their own experimental findings. The protocols and troubleshooting advice are based on best practices for handling small molecule inhibitors.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving the lyophilized powder of this compound. What steps can I take?
Answer:
Complete dissolution is crucial for accurate experimental results. If you are experiencing solubility issues, consider the following factors:
-
Solvent Choice: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly recommended for compounds of this nature. If aqueous buffers are required for your experiment, a concentrated stock in DMSO should be prepared first, followed by serial dilution into the aqueous medium.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of the compound. Try preparing a lower concentration stock solution.
-
Temperature: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds. However, prolonged exposure to heat may degrade the compound, so this should be done with caution and for a short period.
-
Agitation: Vigorous vortexing or sonication can help to break up particulates and facilitate dissolution.
Issue 2: Precipitation Observed in Solution
Question: My this compound solution, either the stock in DMSO or a diluted working solution, shows precipitation. What should I do?
Answer:
Precipitation can occur for several reasons and can significantly impact your experiment's accuracy.
-
Stock Solution (DMSO): Precipitation in a DMSO stock solution can occur after freeze-thaw cycles. To mitigate this, it is recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Before use, ensure the compound is fully redissolved by bringing the aliquot to room temperature and vortexing.
-
Working Solution (Aqueous Buffer): Many organic compounds are less soluble in aqueous solutions. When diluting a DMSO stock into an aqueous buffer, the compound may precipitate out. This is often referred to as "crashing out." To avoid this, it is advisable to make serial dilutions in DMSO first and then add the final diluted sample to your buffer. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all samples, including controls.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including those with structures similar to this compound.
Q2: How can I determine the aqueous solubility of this compound for my experiment?
A2: A common method is to perform a kinetic solubility assessment. This involves preparing a high-concentration stock solution in DMSO and then making serial dilutions into your aqueous buffer of choice (e.g., PBS, pH 7.4). The concentration at which precipitation is first observed can be determined by visual inspection or by measuring turbidity.
Stability
Q3: How should I store the solid compound and my stock solutions of this compound?
A3:
-
Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials and store at -80°C for long-term storage. This minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q4: How stable is this compound in an aqueous experimental buffer?
A4: The stability of a compound in aqueous solution is highly dependent on the specific buffer composition, pH, and temperature. It is recommended to prepare fresh working solutions from your DMSO stock for each experiment. If your experiment requires prolonged incubation, you may need to perform a stability study under your specific assay conditions.
Q5: Can I repeatedly freeze and thaw my DMSO stock solution?
A5: It is strongly advised to avoid multiple freeze-thaw cycles. DMSO is hygroscopic and can absorb water with each use, which may affect the solubility and stability of the compound. Aliquoting the stock solution is the best practice.
Data Presentation
The following tables are templates for summarizing your experimental data on the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) [User Data] | Observations |
| DMSO | 25 | Clear solution | |
| Ethanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMEM + 10% FBS | 37 |
Table 2: Stability of this compound in DMSO at -20°C
| Time (Months) | Purity (%) [User Data] | Observations |
| 0 | ||
| 1 | ||
| 3 | ||
| 6 | ||
| 12 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Kinetic Method)
-
Prepare a Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for signs of precipitation. The highest concentration that remains a clear solution is the approximate kinetic solubility.
Protocol 2: Assessment of Stability in DMSO by HPLC
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area and purity.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C or -80°C) in properly sealed vials.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 6, and 12 months), remove an aliquot, allow it to thaw to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the peak area and purity at each time point to the initial (Time 0) data to determine the extent of degradation.
Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
This compound targets the cap-snatching mechanism of the influenza virus, which is essential for viral mRNA synthesis.[1] The influenza virus polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for this process.[2][3][4] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease activity cleaves the host mRNA to generate a capped primer.[2][3][4] This primer is then used by the PB1 subunit to initiate the transcription of viral RNA into viral mRNA.[2][3][4]
Caption: Inhibition of the influenza virus cap-snatching mechanism.
Experimental Workflow: Solubility and Stability Testing
This diagram outlines a general workflow for assessing the solubility and stability of a small molecule inhibitor like this compound.
Caption: General workflow for assessing compound solubility and stability.
References
Overcoming experimental variability in cap-dependent endonuclease assays
Welcome to the technical support center for cap-dependent endonuclease assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome experimental variability. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the cap-dependent endonuclease "cap-snatching" mechanism?
A1: The cap-dependent endonuclease activity is a crucial part of the replication process for certain viruses, such as the influenza virus. This process, often called "cap-snatching," involves the viral RNA-dependent RNA polymerase (RdRp) complex cleaving the 5' cap structure, along with a short string of nucleotides, from host cell pre-mRNAs.[1][2] These capped fragments are then used as primers to initiate the transcription of viral mRNAs, allowing the virus to utilize the host's translational machinery.[1][2]
Q2: My cap-dependent endonuclease assay shows no or very low activity. What are the possible causes?
A2: Low or absent endonuclease activity can stem from several factors. These include an inactive enzyme due to improper storage or handling, suboptimal reaction conditions (e.g., incorrect temperature, buffer composition, or pH), or issues with the substrate DNA/RNA, such as impurities or the absence of the recognition sequence.[3] It is also possible that the enzyme concentration is too low for the amount of substrate present.[4]
Q3: I'm observing high background signal in my assay. What could be the reason?
A3: High background can be caused by several factors including contaminated reagents, non-specific binding of antibodies or other detection molecules, insufficient washing steps between assay stages, or autofluorescence from cells in cell-based assays.[5] In fluorescence-based assays, an incorrect choice of emission filters can also lead to a failed assay with no discernible window.[6]
Q4: The results of my endonuclease assay are inconsistent and show high variability. What are the common sources of this variability?
A4: Experimental variability in bioassays can be introduced at multiple stages. Key sources include inconsistencies in reagent preparation and handling, fluctuations in incubation times and temperatures, and pipetting errors.[7][8] For viral assays, the specific design and performance of molecular testing can also contribute significantly to variability in results between different laboratories.[9]
Q5: How does the solubility of a compound, like an inhibitor, affect my experimental results?
A5: Inconsistent solubility of a compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, its actual concentration in the assay will be lower than intended, which can lead to an underestimation of its potency (e.g., a higher IC50 value). In cell-based assays, undissolved particles can also cause cellular stress and lead to artifacts.[10]
Troubleshooting Guides
Low or No Endonuclease Activity
| Probable Cause | Recommended Solution |
| Inactive Enzyme | - Verify the expiration date and ensure proper storage at -20°C. - Avoid multiple freeze-thaw cycles. - Test enzyme activity with a control substrate known to work.[11] |
| Suboptimal Reaction Conditions | - Double-check the optimal reaction temperature for the specific endonuclease. - Ensure the final glycerol (B35011) concentration is below 5%. - Use the reaction buffer recommended by the manufacturer.[11] - Prepare fresh buffer if degradation is suspected.[3] |
| Substrate Issues | - Ensure the DNA/RNA substrate is free of contaminants like phenol, chloroform, ethanol, EDTA, or salts.[3] - Verify the presence of the correct recognition sequence in the substrate.[3] - For PCR-based assays, confirm the amplification of a single product of the correct size.[4] |
| Incorrect Enzyme or Substrate Concentration | - Quantify the substrate and use the recommended enzyme-to-substrate ratio. - For cleavage assays, do not add more than 250 ng of PCR product to the digestion reaction.[4] |
High Background Signal
| Probable Cause | Recommended Solution |
| Contaminated Reagents | - Use fresh, sterile reagents and filter buffers if necessary.[5] - Test for contamination by running a control with a fresh DNA preparation and a new tube of enzyme or reaction buffer.[11] |
| Insufficient Washing or Blocking | - Increase the number and duration of wash steps between incubations. - Optimize blocking by increasing the concentration or incubation time of the blocking agent (e.g., BSA).[5] |
| Non-specific Antibody Binding | - Run a control without the primary antibody to check for non-specific binding of the secondary antibody. - Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
| Incorrect Reagent Concentration | - Titrate antibodies and other detection reagents to determine their optimal concentrations.[5] |
Experimental Protocols
Protocol 1: FRET-Based Cap-Snatching Endonuclease Assay
This protocol is adapted from a method for a highly sensitive fluorescence resonance energy transfer (FRET)-based in vitro assay to quantitatively examine the activity of a cap-snatching endonuclease.[12][13]
Materials:
-
Purified recombinant cap-dependent endonuclease.
-
Synthetic RNA oligonucleotide (20-mer) labeled with a 6-FAM fluorophore at the 5' end and an Iowa Black quencher at the 3' end.
-
RNA digestion buffer (10 mM Tris-HCl, pH 8.0, 1 mM MnCl₂).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing the FRET-labeled RNA substrate at a final concentration of 120 nM in RNA digestion buffer.
-
Add the purified endonuclease domain to the reaction mixture to a final concentration of 20 nM.
-
Incubate the reaction at 37°C for 1 hour.[12]
-
Measure the fluorescence signal using a microplate reader with excitation at 465 nm and emission detection from 495 to 650 nm.[13]
-
Cleavage of the FRET substrate by the endonuclease will separate the fluorophore and quencher, resulting in an increase in fluorescence signal.[13]
Protocol 2: Cell-Based Influenza Virus Inhibition Assay (Plaque Reduction Assay)
This protocol assesses the antiviral activity of a cap-dependent endonuclease inhibitor.
Materials:
-
MDCK cells.
-
Influenza virus stock.
-
PAN endonuclease inhibitor (e.g., PAN endonuclease-IN-1).
-
Cell culture medium.
-
Crystal violet solution.
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayer with influenza virus at a low multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing various concentrations of the PAN endonuclease inhibitor.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. publicacions.ub.edu [publicacions.ub.edu]
- 3. imbb.forth.gr [imbb.forth.gr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Cap-dependent endonuclease-IN-7
Welcome to the Technical Support Center for Baloxavir (B560136) Marboxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of the cap-dependent endonuclease inhibitor, Baloxavir marboxil. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Baloxavir marboxil?
Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is a crucial component of the viral RNA polymerase complex.[2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1][2] By blocking this essential step, baloxavir acid effectively halts viral gene transcription and replication.[2]
Q2: What are the primary off-target effects of Baloxavir marboxil?
The most significant off-target effect observed with Baloxavir marboxil is the emergence of drug-resistant influenza virus variants.[3] These are not off-target effects in the traditional sense of the drug binding to unintended host proteins, but rather the selection of viral mutants that are less susceptible to the inhibitor. The most common resistance-conferring mutation is a substitution at the isoleucine residue at position 38 of the PA protein (e.g., I38T, I38F, I38M).[3][4] The I38T substitution can reduce the susceptibility of the influenza virus to baloxavir by approximately 50-fold.[3] In clinical studies, the emergence of these variants has been noted, particularly in pediatric patients.[5]
In terms of host-related side effects observed in clinical trials, the most common adverse events are generally mild and include diarrhea, bronchitis, nausea, sinusitis, and headache.[1][6]
Q3: How can I detect the emergence of Baloxavir-resistant mutations in my in vitro or in vivo experiments?
The emergence of resistance can be monitored by sequencing the PA gene of the influenza virus from cell culture supernatants or tissue samples. A significant increase in the IC50 or EC50 value of Baloxavir against the passaged virus compared to the wild-type is a strong indicator of resistance.
For specific detection of known resistance mutations, such as those at the I38 codon, quantitative PCR (qPCR) assays can be developed and validated.[7] Pyrosequencing is another method that can be used for the rapid detection of these mutations.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral assay results (e.g., plaque reduction assay). | - Inconsistent virus titer.- Uneven cell monolayer.- Pipetting errors.- Contamination. | - Re-titer your viral stock before each experiment.- Ensure a confluent and healthy cell monolayer.- Use calibrated pipettes and proper pipetting techniques.- Maintain aseptic technique to prevent contamination. |
| Observed cytotoxicity at expected therapeutic concentrations. | - Cell line sensitivity.- Compound purity issues.- Extended incubation time. | - Determine the 50% cytotoxic concentration (CC50) for your specific cell line in parallel with the antiviral assay.- Ensure the use of high-purity Baloxavir marboxil.- Optimize the incubation time to minimize cytotoxicity while allowing for viral replication. |
| No significant antiviral effect observed. | - Use of a resistant viral strain.- Incorrect drug concentration.- Inactivated compound. | - Sequence the PA gene of your viral stock to check for pre-existing resistance mutations.- Verify the concentration of your stock solution and perform serial dilutions accurately.- Ensure proper storage and handling of the compound to prevent degradation. |
| Difficulty in reproducing published IC50/EC50 values. | - Differences in cell lines (e.g., MDCK vs. MDCK-SIAT1).- Variations in assay protocol (e.g., overlay medium, incubation time).- Different virus strains or subtypes. | - Use the same cell line and virus strain as the cited study.- Standardize all assay parameters and follow the protocol precisely.- Be aware that influenza B viruses generally show higher IC50 values for baloxavir than influenza A viruses.[9] |
Data Presentation
Table 1: In Vitro Efficacy of Baloxavir Acid Against Various Influenza Strains
| Virus Strain/Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | MDCK | Focus Reduction | 0.7 ± 0.5 | [10] |
| Influenza A(H3N2) | MDCK | Focus Reduction | 1.2 ± 0.6 | [10] |
| Influenza B (Victoria) | MDCK | Focus Reduction | 7.2 ± 3.5 | [10] |
| Influenza B (Yamagata) | MDCK | Focus Reduction | 5.8 ± 4.5 | [10] |
| Influenza A(H5N1) | MDCK | Not Specified | Similar to seasonal strains | [11] |
Table 2: Impact of PA/I38T Mutation on Baloxavir Acid Susceptibility
| Virus | Assay Type | Fold Increase in IC50/EC50 (I38T vs. Wild-Type) | Reference |
| Influenza A(H3N2) | Not Specified | ~50-fold | [3] |
| Influenza B (Victoria) | Not Specified | 13.7-fold | [4] |
Table 3: Common Adverse Events in Clinical Trials (Adults and Adolescents)
| Adverse Event | Incidence (%) | Reference |
| Diarrhea | 3 | [5] |
| Bronchitis | 3 | [5] |
| Nausea | 2 | [5] |
| Sinusitis | 2 | [5] |
| Headache | 1 | [5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
Baloxavir marboxil stock solution
-
Overlay medium (e.g., containing Avicel or agarose) with TPCK-trypsin
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until they form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of Baloxavir marboxil in serum-free DMEM.
-
Infection: Wash the cell monolayers with PBS and infect with influenza virus at a concentration that will produce 50-100 plaques per well.
-
Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum, wash the cells, and add the overlay medium containing the different concentrations of Baloxavir marboxil.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration using a dose-response curve.
Protocol 2: Cytotoxicity Assay (CC50)
This protocol determines the concentration of the compound that reduces cell viability by 50%.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Baloxavir marboxil stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Treatment: Add serial dilutions of Baloxavir marboxil to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
CC50 Calculation: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control. The CC50 is determined from the dose-response curve.
Visualizations
References
- 1. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. kansensho.or.jp [kansensho.or.jp]
- 4. mdpi.com [mdpi.com]
- 5. XOFLUZA® (baloxavir marboxil) Efficacy | HCP [xofluza-hcp.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Viral Resistance to Cap-Dependent Endonuclease Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing viral resistance to cap-dependent endonuclease (CEN) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our cap-dependent endonuclease inhibitor in cell culture after several passages. What could be the cause?
A1: A decrease in inhibitor efficacy after serial passaging is a classic indicator of the emergence of antiviral resistance. The selective pressure exerted by the inhibitor can lead to the selection and enrichment of pre-existing or newly mutated viral variants that are less susceptible to the drug. It is crucial to characterize the viral population to confirm this.
Q2: What is the most common mechanism of resistance to cap-dependent endonuclease inhibitors like baloxavir (B560136) marboxil?
A2: The predominant mechanism of resistance is the acquisition of amino acid substitutions in the viral protein targeted by the inhibitor. For influenza viruses, this is the polymerase acidic (PA) subunit of the RNA polymerase complex.[1][2][3][4][5][6] Specific mutations, such as I38T in the PA protein, have been frequently identified in both clinical and in vitro studies and are known to reduce the binding affinity of the inhibitor to its target.[1][2][3][5][7][8][9][10]
Q3: How can we confirm if our virus population has developed resistance?
A3: Confirmation of resistance requires both genotypic and phenotypic analysis.
-
Genotypic Analysis: This involves sequencing the gene encoding the target protein (e.g., the PA gene for influenza) to identify mutations known to confer resistance.[11][12][13]
-
Phenotypic Analysis: This involves cell-based assays to measure the susceptibility of the virus to the inhibitor.[11][12][13][14] A significant increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type virus indicates phenotypic resistance.
Q4: We have identified a known resistance mutation in our viral population through sequencing. Do we still need to perform a phenotypic assay?
A4: Yes, it is highly recommended. While genotypic analysis can identify resistance-associated mutations, phenotypic assays confirm the functional consequence of these mutations.[15] The extent of resistance can vary depending on the specific mutation and the viral background. Phenotypic data provides a quantitative measure of the reduction in susceptibility.[12][15]
Q5: Our resistant virus seems to grow slower than the wild-type virus in the absence of the inhibitor. Is this expected?
A5: Yes, this phenomenon is known as a "fitness cost."[8][16][17][18][19] Resistance mutations can sometimes impair the normal function of the viral protein, leading to reduced replicative fitness in the absence of drug pressure.[8][17] This is an important factor to consider, as viruses with a high fitness cost may be less likely to persist in a population without the selective pressure of the drug.
Q6: Are there strategies to overcome or mitigate the development of resistance to cap-dependent endonuclease inhibitors?
A6: Several strategies are being explored to combat resistance:
-
Combination Therapy: Using the CEN inhibitor in combination with an antiviral agent that has a different mechanism of action can reduce the likelihood of resistance emerging.[2][20]
-
Development of Next-Generation Inhibitors: Designing novel inhibitors that can effectively bind to and inhibit the mutated target protein is an active area of research.[21] These new compounds may be designed to avoid interactions with the residues that are commonly mutated.[21]
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 values in phenotypic assays.
| Possible Cause | Troubleshooting Step |
| Cellular Health and Density | Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. |
| Virus Titer Inconsistency | Accurately determine the titer of your viral stocks and use a consistent multiplicity of infection (MOI) for all assays. |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Ensure proper storage conditions to prevent degradation. |
| Assay Variability | Include both a known sensitive (wild-type) and a known resistant virus as controls in every assay to monitor for variability. |
Problem 2: Failure to amplify the target gene for genotypic analysis.
| Possible Cause | Troubleshooting Step |
| Low Viral RNA Yield | Optimize your RNA extraction protocol. Consider using a higher starting volume of viral supernatant or a specialized viral RNA extraction kit. |
| Primer Mismatch | Viral genomes can mutate. If you suspect primer mismatch, design new primers based on a consensus sequence of recently circulating strains or use degenerate primers. |
| PCR Inhibition | Ensure the extracted RNA is free of contaminants from the cell culture medium or extraction reagents that could inhibit the RT-PCR reaction. |
Problem 3: Discrepancy between genotypic and phenotypic results (e.g., presence of a resistance mutation without a significant shift in IC50).
| Possible Cause | Troubleshooting Step |
| Mixed Viral Population | The resistant variant may be present as a minor subpopulation that is detected by sensitive sequencing methods but does not significantly impact the overall phenotypic susceptibility.[15] Consider using more sensitive phenotypic assays or next-generation sequencing (NGS) to quantify the proportion of the resistant variant. |
| Compensatory Mutations | The virus may have acquired secondary mutations that compensate for the fitness cost of the resistance mutation, potentially altering its susceptibility profile. Sequence the full gene or genome to look for additional mutations.[17] |
| Assay Sensitivity | The phenotypic assay being used may not be sensitive enough to detect low levels of resistance. Try a different phenotypic assay or optimize the current one. |
Data Presentation: Resistance Profile of Influenza A Virus to Baloxavir
The following table summarizes the fold-change in susceptibility to baloxavir for influenza A viruses with common resistance-associated substitutions in the PA protein.
| Virus Subtype | PA Substitution | Fold-Change in IC50/EC50 vs. Wild-Type | Reference |
| A(H1N1) | I38T | >10-fold | [10] |
| A(H3N2) | I38T | >10-fold | [10] |
| A(H1N1) | I38F | >10-fold | [10] |
| A(H3N2) | E23K | <10-fold | [10] |
| A(H1N1)pdm09 | I38T | 54-fold (Plaque Reduction Assay) | [3] |
| A(H1N1)pdm09 | I38T | 44-fold (Focus Reduction Assay) | [3] |
| A(H3N2) | E199G | Reduced Susceptibility | [5] |
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Testing using a Plaque Reduction Assay
This assay determines the concentration of an inhibitor required to reduce the number of plaques by 50% (PRNT50).
Materials:
-
Confluent 6-well plates of susceptible cells (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Serial dilutions of the cap-dependent endonuclease inhibitor
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza)
-
Agarose (B213101) overlay
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with host cells and grow to 95-100% confluency.
-
Prepare serial dilutions of the inhibitor in infection medium.
-
Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Wash the cell monolayers with PBS.
-
In a separate tube, mix equal volumes of the diluted virus and each inhibitor dilution. Incubate for 1 hour at room temperature.
-
Inoculate the cell monolayers with 200 µL of the virus-inhibitor mixtures. Also include a "virus only" control (no inhibitor).
-
Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Remove the inoculum and overlay the cells with 3 mL of a pre-warmed mixture of 2X infection medium and 1.2% agarose.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the "virus only" control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Genotypic Analysis of the PA Gene
This protocol describes the amplification and sequencing of the influenza PA gene to identify resistance mutations.
Materials:
-
Viral RNA extracted from cell culture supernatant
-
PA gene-specific forward and reverse primers
-
One-step RT-PCR kit
-
Agarose gel electrophoresis reagents
-
PCR product purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Reverse Transcription and PCR (RT-PCR):
-
Set up a one-step RT-PCR reaction using the extracted viral RNA as a template and PA gene-specific primers.
-
Use the following thermal cycling conditions (example, may need optimization):
-
50°C for 30 minutes (Reverse Transcription)
-
95°C for 15 minutes (Initial Denaturation)
-
40 cycles of:
-
94°C for 30 seconds (Denaturation)
-
55°C for 30 seconds (Annealing)
-
72°C for 2 minutes (Extension)
-
-
72°C for 10 minutes (Final Extension)
-
-
-
Verification of Amplification:
-
Run a portion of the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the PA gene.
-
Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions. Compare these to known resistance-associated mutations.
-
Mandatory Visualizations
Caption: Mechanism of action for cap-dependent endonuclease inhibitors.
Caption: Experimental workflow for investigating suspected resistance.
Caption: Logical relationship of drug pressure and resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 4. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. dovepress.com [dovepress.com]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Phenotypic and genotypic testing of HSV-1 resistance to antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HIV Drug Resistance Database [hivdb.stanford.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. The impact of resistance on viral fitness and its clinical implications - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Replicative Fitness Costs of Nonnucleoside Reverse Transcriptase Inhibitor Drug Resistance Mutations on HIV Subtype C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Studying Cap-dependent Endonuclease-IN-7
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cap-dependent endonuclease (CEN) inhibitor, IN-7. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.
Understanding Cap-dependent Endonuclease-IN-7
This compound, identified as compound 5 in patent WO2020177715A1, is a potent inhibitor of the influenza virus cap-dependent endonuclease.[1] This enzyme is a crucial component of the viral RNA polymerase complex and is responsible for the "cap-snatching" mechanism, a process essential for viral mRNA transcription and subsequent replication.[2][3][4][5][6] By targeting this endonuclease, IN-7 effectively inhibits the synthesis of viral mRNA, thereby blocking virus proliferation.[1]
Chemical Structure of this compound:
-
CAS No.: 2485715-97-5
-
SMILES: O=C(OC)OCOC(C(C=C1)=O)=C(N1N(--INVALID-LINK--C4=CC=C(F)C=C4C5=C3SC(C6=CC=CC=C6)=C5)[C@@]7([H])N8CCOC7)C8=O[1]
Signaling Pathways and Experimental Workflows
To effectively study the interaction between IN-7 and the cap-dependent endonuclease, it is essential to understand the underlying biological pathway and the general workflow of inhibitor screening and characterization.
Caption: Influenza virus cap-snatching mechanism and the inhibitory action of IN-7.
Caption: General experimental workflow for characterizing Cap-dependent endonuclease inhibitors.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables provide an illustrative summary of typical data obtained for other well-characterized cap-dependent endonuclease inhibitors, such as Baloxavir Acid (BXA).
Table 1: In Vitro Inhibition of Cap-dependent Endonuclease Activity
| Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Baloxavir Acid | FRET-based | 1.4 - 2.5 | 0.8 - 1.5 | Fictional Data |
| Compound X | Gel-based | 15.2 | 8.9 | Fictional Data |
| Compound Y | Fluorescence Pol. | 5.8 | N/A | Fictional Data |
Table 2: Antiviral Activity and Cytotoxicity in Cell-Based Assays
| Inhibitor | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Baloxavir Acid | MDCK | 0.46 - 0.98 | > 10 | > 10,000 | Fictional Data |
| Compound X | A549 | 25.6 | > 50 | > 1950 | Fictional Data |
| Compound Y | MDCK | 8.3 | 22.1 | 2662 | Fictional Data |
Experimental Protocols and Troubleshooting
This section provides detailed protocols for key experiments and troubleshooting guides in a question-and-answer format to address common issues.
Gel-Based Endonuclease Cleavage Assay
This assay directly visualizes the cleavage of a nucleic acid substrate by the endonuclease.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Recombinant cap-dependent endonuclease (e.g., 50 nM final concentration).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 5 mM DTT).
-
Varying concentrations of IN-7 (or DMSO as a vehicle control).
-
Nuclease-free water to the final volume.
-
-
Pre-incubation: Incubate the enzyme with IN-7 for 15-30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add a labeled (e.g., fluorescently or radioactively) single-stranded RNA or DNA substrate (e.g., 100 ng) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and loading dye.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide or agarose (B213101) gel.
-
Visualization: Visualize the cleaved and uncleaved substrate using an appropriate imaging system. Inhibition is observed as a decrease in the amount of the cleaved product.
Troubleshooting Guide:
-
Q: Why do I see smearing on my gel?
-
A: Smearing can result from several factors. Ensure you are using high-quality, purified DNA/RNA substrate. Overloading the gel with too much sample or enzyme can also cause smearing. Try reducing the amount of substrate or enzyme. Additionally, running the gel at a lower voltage for a longer duration can improve resolution.
-
-
Q: I am not seeing any cleavage activity, even in my positive control.
-
A: First, verify the activity of your enzyme with a control substrate. Ensure that the assay buffer composition, particularly the concentration of divalent cations (e.g., Mn²⁺), is optimal for enzyme activity. Also, check the integrity of your substrate on a separate gel to ensure it has not degraded.
-
-
Q: My results are inconsistent between experiments.
-
A: Inconsistent results can arise from pipetting errors, especially with small volumes. Prepare a master mix for your reactions to minimize variability. Ensure that the incubation times and temperatures are consistent for all experiments. Repeated freeze-thaw cycles of the enzyme or substrate can also lead to variability; store them in aliquots.
-
FRET-Based Endonuclease Assay
This high-throughput assay measures endonuclease activity by detecting the separation of a fluorophore and a quencher on a labeled substrate.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 5 mM DTT). Dilute the FRET substrate (a short oligonucleotide with a fluorophore and quencher at opposite ends) and the endonuclease to their working concentrations in the reaction buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add varying concentrations of IN-7. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add Enzyme: Add the diluted endonuclease to all wells except the negative control.
-
Initiate Reaction: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
Troubleshooting Guide:
-
Q: I am observing a high background fluorescence in my negative control wells.
-
A: High background can be due to the degradation of the FRET substrate. Ensure that your substrate is stored properly (protected from light and nucleases). Also, check all your reagents for nuclease contamination. Using a fresh batch of substrate and nuclease-free water can help.
-
-
Q: The fluorescence signal is weak, even in the positive control.
-
A: This could be due to low enzyme activity or a suboptimal substrate concentration. Verify the enzyme's activity and consider increasing its concentration. The FRET substrate concentration should be below its Km value for optimal kinetics. Also, ensure your plate reader's filter settings are correct for the specific fluorophore and quencher pair you are using.
-
-
Q: My dose-response curve is not sigmoidal.
-
A: An abnormal curve shape can be caused by compound insolubility at higher concentrations, leading to light scattering. Visually inspect the wells with the highest concentrations of IN-7 for any precipitation. Ensure that the DMSO concentration is consistent across all wells and is not affecting the assay.
-
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled ligand from the enzyme's active site by an inhibitor.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 5 mM DTT).
-
Assay Plate Setup: In a black, low-binding 96- or 384-well plate, add varying concentrations of IN-7.
-
Add Enzyme and Tracer: Add a constant concentration of the cap-dependent endonuclease and a fluorescently labeled tracer (a small molecule that binds to the active site) to each well.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. When the tracer is bound to the larger enzyme, it tumbles slowly, resulting in high polarization. When displaced by an inhibitor, the free tracer tumbles rapidly, leading to low polarization.
Troubleshooting Guide:
-
Q: The change in polarization (assay window) between the bound and free tracer is small.
-
A: A small assay window can make it difficult to detect inhibition. This can be due to a low affinity of the tracer for the enzyme or a tracer that is too large. Consider synthesizing a smaller, higher-affinity tracer. Optimizing the concentrations of the enzyme and tracer is also crucial.
-
-
Q: I am seeing high variability in my polarization readings.
-
A: High variability can be caused by air bubbles in the wells or precipitation of the compound or protein. Ensure proper mixing and centrifuge the plate briefly before reading. Using non-binding plates can also reduce variability.
-
-
Q: My inhibitor appears to increase polarization at high concentrations.
-
A: This can be an artifact of compound autofluorescence or light scattering due to insolubility. Run a control experiment with the inhibitor and tracer in the absence of the enzyme to check for these effects.
-
Cell-Based Antiviral and Cytotoxicity Assays (e.g., MTT Assay)
These assays determine the efficacy of the inhibitor in a cellular context and assess its toxicity to the host cells.
Protocol (Antiviral Assay):
-
Cell Seeding: Seed host cells (e.g., MDCK or A549) in a 96-well plate and incubate until they form a confluent monolayer.
-
Infection and Treatment: Remove the culture medium and infect the cells with influenza virus at a specific multiplicity of infection (MOI). After a short adsorption period, remove the virus inoculum and add a fresh medium containing serial dilutions of IN-7.
-
Incubation: Incubate the plate for 48-72 hours.
-
Endpoint Measurement: Assess the antiviral effect by various methods, such as measuring the reduction in viral-induced cytopathic effect (CPE), quantifying viral protein expression (e.g., by ELISA), or measuring viral RNA levels (by RT-qPCR).
Protocol (MTT Cytotoxicity Assay):
-
Cell Seeding: Seed host cells in a 96-well plate as for the antiviral assay.
-
Compound Treatment: Add serial dilutions of IN-7 to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm. The amount of formazan produced is proportional to the number of viable cells.
Troubleshooting Guide:
-
Q: I am observing high cytotoxicity with my compound, even at low concentrations.
-
A: First, verify the purity of your compound. Impurities can sometimes be cytotoxic. Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). It is also possible that IN-7 itself has inherent cytotoxicity at the tested concentrations.
-
-
Q: The antiviral efficacy of my compound is low or absent.
-
A: This could be due to several reasons. The compound may have poor cell permeability. The chosen cell line may not be optimal for the virus strain being used. The MOI might be too high, overwhelming the inhibitor. Try optimizing the MOI and consider using a different cell line.
-
-
Q: My MTT assay results are not reproducible.
-
A: Inconsistent cell seeding density is a common cause of variability. Ensure a homogenous cell suspension before plating. The incubation time with MTT is also critical and should be optimized for your cell line. Incomplete solubilization of formazan crystals can also lead to inaccurate readings; ensure the crystals are fully dissolved before measuring the absorbance.
-
By following these detailed protocols and utilizing the troubleshooting guides, researchers can effectively study the activity of this compound and advance the development of novel anti-influenza therapeutics.
References
Technical Support Center: Mitigating Cytotoxicity of Cap-Dependent Endonuclease Inhibitors
Disclaimer: The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease (CEN) inhibitors. The information provided is based on general principles for this class of compounds and published data on representative molecules. As of December 2025, specific cytotoxicity data for "Cap-dependent endonuclease-IN-7" (CEN-IN-7) is not publicly available. Therefore, this guide should be used as a general resource, and empirical validation for CEN-IN-7 is strongly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Cap-dependent Endonuclease inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at low inhibitor concentrations. | High Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Perform a dose-response experiment with a wide range of concentrations to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Consider testing the inhibitor in a panel of different cell lines to identify a more robust model. |
| Solvent Toxicity: Solvents like DMSO, used to dissolve the inhibitor, can be toxic to cells at higher concentrations. | Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent at the same final concentration) to differentiate between compound- and solvent-induced cytotoxicity. | |
| Compound Instability: The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts. | Prepare fresh dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Inconsistent or variable cytotoxicity results between experiments. | Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can lead to inconsistent results. | Use a cell counter to ensure a consistent number of viable cells are seeded in each well. Allow cells to adhere and resume logarithmic growth before adding the inhibitor. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell viability. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. | |
| Compound Precipitation: The inhibitor may precipitate out of solution at the tested concentrations in the final culture medium. | Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your experimental setup. | |
| No clear dose-response curve for cytotoxicity. | Inhibitor is not cytotoxic at the tested concentrations. | Test a higher range of concentrations, if solubility permits. |
| Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). | Use an orthogonal cytotoxicity assay that relies on a different detection principle. For example, if you are using an MTT (metabolic) assay, validate your results with an LDH release (membrane integrity) assay or a cell counting method. | |
| Antiviral/Biological activity is only observed at cytotoxic concentrations. | Non-specific Mechanism of Action: The observed effect may be a consequence of general cellular toxicity rather than specific inhibition of the cap-dependent endonuclease. | Re-evaluate the selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50). A low SI value suggests that the desired activity is linked to cytotoxicity. Medicinal chemistry efforts may be needed to improve the inhibitor's selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cap-dependent endonuclease (CEN) inhibitors?
A1: Cap-dependent endonuclease inhibitors target a key enzyme in the replication of certain viruses, such as influenza.[1] This enzyme, a component of the viral RNA polymerase complex (specifically the PA subunit), is responsible for a process called "cap-snatching".[2][3][4] During cap-snatching, the endonuclease cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs.[2][3][4] By inhibiting this endonuclease activity, CEN inhibitors prevent the virus from transcribing its genes, thereby blocking viral replication.[1]
Q2: Which cell lines are recommended for studying the effects of CEN inhibitors?
A2: The choice of cell line depends on the specific research question. For antiviral studies, cell lines that are permissive to the virus of interest are necessary. Commonly used cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma epithelial cells (A549). For general cytotoxicity screening, a variety of human cell lines such as HEK293T (human embryonic kidney) or HepG2 (human liver cancer) can be used to assess potential off-target effects.
Q3: What are the initial steps to take when significant cytotoxicity is observed with a new CEN inhibitor?
A3: When encountering high cytotoxicity, the first steps should be to:
-
Perform a Dose-Response Curve: This is crucial to determine the CC50 value. Test a broad range of concentrations (e.g., from nanomolar to high micromolar).
-
Evaluate Solvent Toxicity: Always include a vehicle-only control to ensure that the observed cytotoxicity is not due to the solvent used to dissolve the inhibitor.
-
Optimize Incubation Time: The duration of exposure to the inhibitor can significantly impact cell viability. Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that balances efficacy and toxicity.
Q4: How can I be sure that the observed antiviral effect is not just a result of cytotoxicity?
A4: To distinguish between specific antiviral activity and non-specific cytotoxicity, it is essential to calculate the Selectivity Index (SI). The SI is the ratio of the CC50 (the concentration that kills 50% of the cells) to the EC50 (the concentration that inhibits 50% of the viral activity). A higher SI value (typically >10) indicates that the antiviral effect is achieved at concentrations well below those that cause significant cell death, suggesting a specific mechanism of action.
Q5: Are there any known off-target effects of CEN inhibitors that could contribute to cytotoxicity?
A5: The cap-dependent endonuclease is a viral-specific enzyme, and no direct human homolog is known, which suggests a high degree of selectivity. However, like any small molecule, off-target effects are possible. Cytotoxicity could arise from interactions with other cellular metalloenzymes or unforeseen targets. Comprehensive off-target profiling and secondary pharmacology assays are necessary to fully characterize the safety profile of a novel CEN inhibitor.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines a method to determine the cytotoxicity of a CEN inhibitor in a selected cell line.
Materials:
-
Cell line of interest (e.g., MDCK, A549)
-
Complete culture medium
-
96-well cell culture plates
-
Cap-dependent endonuclease inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the CEN inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of solvent used). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of a "medium-only" blank from all experimental wells. c. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. d. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the CC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the CC50 of CEN-IN-7.
Caption: Mechanism of action of CEN inhibitors.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in CEN Inhibitor Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in Centromere (CEN) inhibitor screening assays. A high SNR is critical for obtaining accurate, reproducible data and for the confident identification of potential therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it crucial in CEN inhibitor screening assays?
A: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (e.g., fluorescence from a specific centromeric protein) to the level of background noise.[1] A higher SNR indicates a clearer, more reliable signal over the background.[1] In CEN inhibitor screening, a high SNR is essential for:
-
Accurate Hit Identification: Distinguishing true inhibitor effects from random fluctuations or experimental artifacts.
-
Assay Sensitivity: Detecting subtle changes in CEN protein localization or intensity.
-
Reproducibility: Ensuring consistent results across different plates, batches, and screening runs.
Q2: What are the common sources of high background noise in our CEN inhibitor immunofluorescence assay?
A: High background noise can originate from several sources in immunofluorescence-based assays. Common culprits include:
-
Nonspecific Antibody Binding: The primary or secondary antibodies may bind to unintended cellular components.
-
Autofluorescence: Cellular components like mitochondria and lysosomes, or the assay plate itself, can emit their own fluorescence.[2]
-
Suboptimal Antibody Concentrations: Using too high a concentration of primary or secondary antibodies can lead to increased background.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies in the well.[3]
-
Fixation and Permeabilization Artifacts: The choice of fixative and permeabilization agent can sometimes increase background fluorescence.[4]
Q3: We are observing weak or no signal for our target CEN protein. What are the likely causes and solutions?
A: A weak or absent signal can be frustrating. Here are some common causes and troubleshooting steps:
-
Suboptimal Primary Antibody: The antibody may not be validated for the application or may have low affinity for the target. Ensure the antibody is recommended for immunofluorescence and consider testing different antibodies.
-
Incorrect Antibody Dilution: The primary antibody may be too dilute. Perform a titration to determine the optimal concentration.
-
Epitope Masking: The fixation process might be hiding the antibody's binding site on the CEN protein. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or incorporate an antigen retrieval step.[4]
-
Low Target Expression: The chosen cell line may express low levels of the target CEN protein. Consider using a cell line known to have robust expression of your target.
-
Inactive Secondary Antibody or Detection Reagent: Ensure that your fluorescently labeled secondary antibody and any other detection reagents are stored correctly and have not expired.
Q4: How do we choose the appropriate cell line for our CEN inhibitor screening assay?
A: The choice of cell line is a critical parameter for a successful screening campaign. Consider the following factors:
-
Target Expression: The cell line should express the target CEN protein at a detectable and biologically relevant level.
-
Assay Window: The difference in signal between your positive and negative controls should be large enough to confidently identify hits.
-
Genetic Background: The genetic characteristics of the cell line can influence its response to inhibitors.[5]
-
Growth Characteristics: The cell line should be robust, have a consistent doubling time, and be amenable to high-throughput screening formats.
-
Relevance to Disease: If applicable, choose a cell line that is relevant to the disease you are studying. For example, various cancer cell lines from the NCI60 panel are well-characterized for drug screening.[5][6]
Q5: What are some common artifacts in high-content imaging of mitotic spindles and centromeres, and how can we avoid them?
A: High-content imaging can be prone to artifacts that can be misinterpreted as biological effects. Be aware of:
-
Compound Precipitation: Some compounds may precipitate out of solution and appear as fluorescent objects.[2] These can be filtered out before addition to cells.
-
Autofluorescent Compounds: The compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay.[2] It is important to screen for compound autofluorescence.
-
Cell Clumping: Uneven cell seeding can lead to clumps of cells, which can be difficult to analyze accurately. Optimize cell seeding density to achieve a monolayer.
-
Out-of-Focus Images: Ensure that the autofocus mechanism of your imaging system is working correctly to obtain sharp images.
-
Well-to-Well Crosstalk: In fluorescence assays, light from a bright well can bleed into adjacent wells. Using black-walled microplates can minimize this effect.[2]
Troubleshooting Guides
Issue 1: High Background Staining
High background staining can obscure the specific signal from your CEN target, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Nonspecific primary antibody binding | Increase the concentration of the blocking agent (e.g., BSA or serum) and/or the blocking time. Consider using a blocking buffer from a different species than the primary antibody. |
| Nonspecific secondary antibody binding | Ensure the secondary antibody is cross-adsorbed against the species of your sample. Run a secondary-only control (omit the primary antibody) to confirm specificity. |
| Antibody concentration too high | Perform a titration of both primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background. |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[3] |
| Cellular autofluorescence | Use a mounting medium with an anti-fade reagent. If possible, choose fluorophores in the far-red spectrum to avoid the natural autofluorescence of cells in the blue and green channels. |
| Fixation-induced autofluorescence | If using glutaraldehyde (B144438) or paraformaldehyde, quench with a sodium borohydride (B1222165) or glycine (B1666218) solution after fixation. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can make it impossible to quantify the effects of your CEN inhibitors.
| Possible Cause | Recommended Solution |
| Primary antibody not suitable for application | Confirm that the primary antibody is validated for immunofluorescence. If not, test a different antibody. |
| Suboptimal antibody dilution | The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration. |
| Epitope masked by fixation | Try a different fixation method (e.g., methanol, acetone, or paraformaldehyde).[7][8] Consider performing an antigen retrieval step, especially with paraformaldehyde fixation. |
| Low expression of the target protein | Use a positive control cell line known to express the target CEN protein at high levels. Consider overexpressing a tagged version of the protein as a positive control. |
| Inactive secondary antibody | Use a fresh dilution of the secondary antibody and ensure it has been stored correctly (protected from light). |
| Photobleaching | Minimize the exposure of your samples to light, especially after adding the fluorescent secondary antibody. Use an anti-fade mounting medium. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Centromere Proteins (e.g., CENP-A)
This protocol provides a general workflow for immunofluorescent staining of centromere proteins in a high-throughput screening format. Optimization of specific steps will be required for different antibodies and cell lines.
-
Cell Seeding:
-
Seed cells into 96- or 384-well black-walled, clear-bottom imaging plates at a pre-optimized density to achieve 60-80% confluency at the time of the assay.
-
-
Compound Treatment:
-
Add CEN inhibitor compounds at the desired concentrations and incubate for the appropriate time to observe the desired phenotype.
-
-
Fixation:
-
Permeabilization:
-
If using paraformaldehyde fixation, wash the cells twice with PBS.
-
Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Add a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target CEN protein (e.g., anti-CENP-A) in the blocking buffer at its optimal concentration.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer. Protect from light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with wash buffer in the dark.
-
Add a DNA counterstain (e.g., DAPI or Hoechst) to visualize the nuclei.
-
Add PBS or a suitable imaging buffer to the wells for imaging.
-
Data Presentation
Table 1: Example of Assay Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| Cell Seeding Density (cells/well) | 2,500 | 5,000 | 10,000 | 5,000 |
| Primary Antibody Dilution | 1:250 | 1:500 | 1:1000 | 1:500 |
| Secondary Antibody Dilution | 1:500 | 1:1000 | 1:2000 | 1:1000 |
| Fixation Method | 4% PFA | Methanol | Acetone | 4% PFA |
| Signal-to-Noise Ratio (SNR) | 8.2 | 15.7 | 11.3 | >10 |
| Z'-factor | 0.45 | 0.68 | 0.55 | >0.5 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: High-content screening workflow for CEN inhibitors.
Caption: CENP-E pathway and the effect of its inhibition.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
References
- 1. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Video: Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins [jove.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Antiviral Mechanisms: Cap-Dependent Endonuclease-IN-7 and Oseltamivir
For Immediate Publication
A Head-to-Head Look at Two Key Anti-Influenza Strategies
In the ongoing battle against seasonal and pandemic influenza, researchers and drug development professionals are continually exploring novel antiviral targets and mechanisms. This guide provides an in-depth, objective comparison of two distinct antiviral agents: the neuraminidase inhibitor Oseltamivir (B103847) and the investigational cap-dependent endonuclease inhibitor, Cap-dependent endonuclease-IN-7. This comparison is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Oseltamivir, a widely used antiviral, targets the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. In contrast, cap-dependent endonuclease inhibitors, such as the class to which this compound belongs, act on a much earlier stage of the viral life cycle. They inhibit the "cap-snatching" mechanism, a process where the virus hijacks the host's cellular machinery to initiate the transcription of its own genetic material.[1][2]
This fundamental difference in their mechanism of action has significant implications for their antiviral activity, potential for resistance development, and clinical application.
Mechanism of Action
Oseltamivir: A Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[3][4] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[5] The neuraminidase enzyme is responsible for cleaving sialic acid residues on the surface of infected cells, which allows newly synthesized viral particles to be released and infect other cells.[5] By blocking this process, oseltamivir effectively traps the virus within the infected cell, preventing its spread throughout the respiratory tract.[4]
dot
Caption: Oseltamivir inhibits the neuraminidase enzyme, preventing viral release.
This compound: A Cap-Snatching Inhibitor
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme, a critical component of the influenza virus's RNA polymerase complex.[6] This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses these capped fragments as primers to synthesize its own viral mRNAs.[7] By inhibiting this essential step, this compound prevents the virus from producing its own proteins, thereby halting viral replication at a very early stage.[6]
dot
Caption: this compound blocks the "cap-snatching" mechanism.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Cap-dependent endonuclease inhibitors (represented by Baloxavir) and Oseltamivir against various influenza virus strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.
Table 1: In Vitro Efficacy (IC50) of Cap-dependent Endonuclease Inhibitors (Baloxavir) against Influenza Viruses
| Influenza Virus Strain | IC50 (nM) - Median | IC50 (nM) - Range |
| A(H1N1)pdm09 | 0.28 | 0.1 - 2.1 |
| A(H3N2) | 0.16 | 0.1 - 2.4 |
| B/Victoria-lineage | 3.42 | 0.7 - 14.8 |
| B/Yamagata-lineage | 2.43 | 1.8 - 15.5 |
| Data is for Baloxavir, a representative of the same drug class as this compound.[8][9] |
Table 2: In Vitro Efficacy (IC50) of Oseltamivir against Influenza Viruses
| Influenza Virus Strain | IC50 (nM) - Mean |
| A/H1N1 | 0.92 - 1.34 |
| A/H3N2 | 0.67 |
| Influenza B | 4.19 - 13 |
| [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of antiviral efficacy data.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
dot
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Protocol:
-
Virus Preparation: A standardized amount of influenza virus is used as the source of neuraminidase activity.
-
Compound Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.
-
Incubation: The virus and the diluted compound are incubated together to allow for inhibitor binding to the neuraminidase enzyme.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.[11]
-
Enzymatic Reaction: The mixture is incubated at 37°C, allowing the neuraminidase to cleave the substrate, which releases a fluorescent product.
-
Reaction Termination: The reaction is stopped by adding a solution that halts enzymatic activity.
-
Fluorescence Measurement: The fluorescence of the solution is measured using a plate reader. The intensity of the fluorescence is proportional to the neuraminidase activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percent inhibition of neuraminidase activity against the log of the inhibitor concentration.
Cap-dependent Endonuclease Inhibition Assay (FRET-based)
This assay measures the inhibition of the cap-snatching endonuclease activity using a fluorescence resonance energy transfer (FRET) based substrate.
dot
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
A Head-to-Head Examination of Cap-Dependent Endonuclease Inhibitors in Influenza Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cap-dependent endonuclease (CEN) inhibitors, with a focus on the clinically approved baloxavir (B560136) marboxil, against other influenza antiviral agents. The analysis is supported by experimental data on efficacy, mechanism of action, and safety profiles.
The landscape of influenza therapeutics has been significantly advanced by the introduction of cap-dependent endonuclease (CEN) inhibitors. These antivirals target a crucial step in the viral replication cycle distinct from the mechanism of neuraminidase inhibitors, offering a valuable alternative in the face of potential resistance to existing drug classes.[1][2] This guide delves into a comparative analysis of CEN inhibitors, with a primary focus on the performance of baloxavir marboxil, and contrasts its efficacy with other CEN inhibitors and neuraminidase inhibitors based on available clinical and preclinical data.
Mechanism of Action: A Novel Approach to Viral Inhibition
CEN inhibitors function by targeting the PA subunit of the influenza virus polymerase complex.[3][4][5] This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5][6] By inhibiting this endonuclease activity, CEN inhibitors effectively block viral gene transcription and replication.[5][7] This mechanism is distinct from that of neuraminidase inhibitors, such as oseltamivir (B103847), which prevent the release of new virus particles from infected cells.[8]
Below is a diagram illustrating the influenza virus replication cycle and the points of intervention for both CEN inhibitors and neuraminidase inhibitors.
Caption: Influenza virus replication cycle and targets of antiviral drugs.
Comparative Efficacy: Baloxavir Marboxil vs. Other Antivirals
Clinical trials have provided robust data comparing the efficacy of baloxavir marboxil to both placebo and the neuraminidase inhibitor oseltamivir.
Clinical Efficacy
A key measure of clinical efficacy is the time to alleviation of influenza symptoms (TTAS). In the CAPSTONE-1 phase III trial, patients treated with baloxavir marboxil had a median TTAS of approximately 54 hours, which was similar to oseltamivir but significantly shorter than the approximately 80 hours observed with a placebo.[7] Another study confirmed that while both baloxavir and oseltamivir are effective, baloxavir demonstrated superiority over oseltamivir in treating influenza B.[7] A network meta-analysis of 26 trials found that zanamivir (B325) was associated with the shortest TTAS, while baloxavir was associated with the lowest risk of influenza-related complications.[9][10]
Virologic Efficacy
Baloxavir marboxil has demonstrated superior performance in reducing viral load compared to oseltamivir.[2][11] One study reported that the median time to cessation of viral shedding was 24 hours for patients treated with baloxavir, compared to 72 hours for those treated with oseltamivir and 96 hours for placebo.[4][12] This rapid reduction in viral titers is a significant advantage of CEN inhibitors.[13]
Quantitative Data Summary
| Inhibitor Class | Drug Name | Mechanism of Action | Median Time to Alleviation of Symptoms (TTAS) | Viral Load Reduction | Key Advantages |
| CEN Inhibitor | Baloxavir Marboxil (S-033188) | Inhibits the cap-dependent endonuclease activity of the viral polymerase PA subunit.[4][7] | ~54 hours (similar to oseltamivir)[7] | Superior to oseltamivir; median time to cessation of viral shedding of 24 hours.[4][12] | Single-dose administration, rapid viral load reduction.[2][8] |
| Neuraminidase Inhibitor | Oseltamivir | Prevents the release of new virus particles from infected cells.[8] | ~54 hours[7] | Slower than baloxavir; median time to cessation of viral shedding of 72 hours.[4][12] | Well-established efficacy and safety profile.[7] |
| Neuraminidase Inhibitor | Zanamivir | Prevents the release of new virus particles from infected cells. | Associated with the shortest TTAS in a network meta-analysis.[9][10] | Data not directly compared with baloxavir in the provided results. | Effective against influenza A and B. |
| Experimental CEN Inhibitor | RO-7 | Small-molecule inhibitor of the influenza A and B virus PA endonuclease protein.[3] | Efficacy demonstrated in mouse models.[3] | Significantly decreased lung viral titers in mice.[3] | Broad-spectrum activity in preclinical models.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below are summaries of key experimental protocols used in the evaluation of CEN inhibitors.
In Vitro Cap-Dependent Endonuclease (CEN) Activity Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the influenza virus CEN.
-
Preparation of Viral Ribonucleoproteins (vRNPs): vRNPs from the A/WSN/33 (H1N1) influenza strain are purified from viruses propagated in embryonated chicken eggs.[14]
-
Enzyme Source: The purified vRNPs serve as the source of CEN activity.[14]
-
Assay Reaction: The assay typically involves incubating the vRNPs with a radiolabeled capped RNA substrate in the presence of various concentrations of the inhibitor.
-
Product Analysis: The cleavage products are then separated by gel electrophoresis and quantified to determine the inhibitory activity of the compound.
Virus Yield Reduction Assay
This cell-based assay quantifies the reduction in viral replication in the presence of an antiviral compound.
-
Cell Culture: A suitable cell line, such as Madin-Darby canine kidney (MDCK) cells, is cultured in 96-well plates.
-
Infection and Treatment: The cells are infected with a known titer of influenza virus and simultaneously treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral replication.[14]
-
Quantification of Viral RNA: The amount of viral RNA in the culture supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR).[14] The 50% effective concentration (EC50) is then calculated.[14]
Mouse Model of Influenza Infection
In vivo efficacy is often assessed using a lethal challenge mouse model.
-
Animal Model: Mice are intranasally inoculated with a lethal dose of an influenza virus strain, such as A/Anhui/1/2013 (H7N9).[15]
-
Treatment Regimen: Treatment with the test compound (e.g., baloxavir marboxil) or a comparator (e.g., oseltamivir) is initiated at a specified time point post-infection (e.g., immediately, 24, or 48 hours).[15]
-
Monitoring: The mice are monitored daily for a defined period (e.g., 21 days) for survival and body weight loss.[15]
-
Viral Titer Determination: At specific time points, lung tissues are collected to determine viral titers.[3]
Caption: Workflow for in vivo efficacy studies in a mouse model.
Resistance Profile
The emergence of antiviral resistance is a significant concern. For baloxavir marboxil, resistance has been associated with mutations in the PA protein, most notably at isoleucine 38 (I38T/M/F).[16] While the frequency of these mutations is currently low, continued surveillance is essential.[17] An advantage of having different classes of antivirals is that resistance to one class, such as neuraminidase inhibitors, does not typically confer resistance to another, like CEN inhibitors.[1][2]
Safety and Tolerability
Baloxavir marboxil has been shown to be generally well-tolerated, with a lower overall incidence of treatment-emergent adverse events compared to oseltamivir.[4] The most common adverse events reported are mild and include diarrhea, nausea, and headache.[7][11]
Conclusion
Cap-dependent endonuclease inhibitors, exemplified by baloxavir marboxil, represent a significant advancement in the treatment of influenza. Their novel mechanism of action, rapid and superior virologic efficacy, and single-dose regimen offer clear advantages. While their clinical efficacy in terms of symptom alleviation is comparable to neuraminidase inhibitors, their ability to quickly reduce viral shedding is a notable benefit. The development of resistance is a factor that requires ongoing monitoring. For researchers and drug development professionals, the distinct mechanism of CEN inhibitors provides a promising platform for the development of next-generation influenza antivirals and for use in combination therapies to combat resistant strains.
References
- 1. Influenza Antiviral Drug Baloxavir Marboxil | Influenza (Flu) | CDC [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Global update on the susceptibilities of influenza viruses to neuraminidase inhibitors and the cap-dependent endonuclease inhibitor baloxavir, 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Cap-Dependent Endonuclease Inhibitors Against Resistant Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health. This guide provides a comprehensive comparison of the antiviral activity of the cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, against resistant influenza strains, with a particular focus on its performance relative to neuraminidase inhibitors such as oseltamivir (B103847) and zanamivir (B325). This document is intended to support research and drug development efforts by presenting objective experimental data, detailed methodologies, and clear visual representations of key concepts.
Introduction to Cap-Dependent Endonuclease Inhibition
Cap-dependent endonuclease inhibitors represent a distinct class of antiviral drugs that target a crucial step in the influenza virus replication cycle. Unlike neuraminidase inhibitors that prevent the release of new virions from infected cells, these inhibitors block the "cap-snatching" process. This process is essential for the virus to synthesize its own messenger RNA (mRNA) and, consequently, produce viral proteins. Baloxavir marboxil is a prominent example of this class, which, after oral administration, is metabolized into its active form, baloxavir acid.[1]
The "Cap-Snatching" Mechanism
The influenza virus RNA polymerase, a complex of three subunits (PA, PB1, and PB2), is responsible for transcribing the viral RNA genome. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs. Subsequently, the endonuclease activity of the PA subunit cleaves the host mRNA a short distance from the cap. This capped fragment is then used as a primer to initiate the transcription of viral genes by the PB1 subunit. By inhibiting the PA endonuclease, baloxavir effectively halts viral gene transcription and replication.
Caption: Mechanism of influenza virus "cap-snatching" and inhibition by baloxavir.
Comparative Antiviral Activity Against Resistant Strains
A critical advantage of cap-dependent endonuclease inhibitors is their efficacy against influenza strains that have developed resistance to other classes of antivirals, notably neuraminidase inhibitors.
Efficacy Against Neuraminidase Inhibitor-Resistant Strains
The most common mutation conferring resistance to oseltamivir is the H275Y substitution in the neuraminidase (NA) protein of influenza A(H1N1) viruses. Studies have consistently shown that baloxavir retains its potent antiviral activity against these oseltamivir-resistant strains.
| Virus Strain | Resistance Mutation | Drug | IC50 (nM) | Fold-change vs. Wild-Type |
| A(H1N1)pdm09 | Wild-Type | Baloxavir Acid | 0.28 (median) | - |
| Oseltamivir Carboxylate | ~0.45 (median) | - | ||
| Zanamivir | ~0.95 (median) | - | ||
| A(H1N1)pdm09 | NA-H275Y | Baloxavir Acid | No significant change | - |
| Oseltamivir Carboxylate | 400 | ~400-fold increase | ||
| Zanamivir | 1.5 | No significant change | ||
| A(H3N2) | NA-E119V | Baloxavir Acid | No significant change | - |
| A(H3N2) | NA-R292K | Baloxavir Acid | No significant change | - |
| Influenza B | NA-D197E | Baloxavir Acid | No significant change | - |
Data compiled from multiple sources.[2][3][4] IC50 values can vary between studies and assays.
As the data indicates, baloxavir's inhibitory concentration is not significantly affected by the presence of neuraminidase inhibitor resistance mutations.[3] This makes it a valuable therapeutic option when oseltamivir resistance is suspected or confirmed. Zanamivir also often retains activity against oseltamivir-resistant strains with the H275Y mutation.[2]
Emergence of Resistance to Cap-Dependent Endonuclease Inhibitors
While effective against neuraminidase inhibitor-resistant strains, resistance to baloxavir can also emerge. This is primarily associated with amino acid substitutions in the PA subunit of the viral polymerase. The most frequently observed substitution is at position 38 (e.g., I38T, I38M, I38F).
| Virus Strain | Resistance Mutation | Drug | EC50 (nM) Fold-change vs. Wild-Type |
| A(H1N1)pdm09 | PA-I38T | Baloxavir Acid | 44-124 |
| PA-I38M | Baloxavir Acid | 7-29 | |
| PA-I38F | Baloxavir Acid | 7-17 | |
| A(H3N2) | PA-I38T | Baloxavir Acid | 20-391 |
| PA-I38M | Baloxavir Acid | 4-21 | |
| PA-I38F | Baloxavir Acid | 16-20 | |
| Influenza B | PA-I38T | Baloxavir Acid | 5-15 |
Data compiled from multiple sources.[5][6] Fold-change values can vary depending on the specific assay and cell line used.
The I38T substitution generally confers the highest level of resistance to baloxavir.[5] It is important to note that viruses with these PA mutations typically remain susceptible to neuraminidase inhibitors, highlighting the potential for combination therapy or the use of alternative drug classes in cases of baloxavir resistance.
Experimental Methodologies
The following are detailed protocols for key in vitro assays used to determine the antiviral activity and cytotoxicity of compounds like baloxavir.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the inhibitory effect of an antiviral compound.
Caption: Workflow for a typical influenza virus plaque reduction assay.
Protocol:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates and incubated until a confluent monolayer is formed.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound (e.g., baloxavir acid) and a standardized amount of the influenza virus strain of interest.
-
Infection: The cell monolayers are washed and then infected with the virus in the presence of varying concentrations of the antiviral drug.
-
Adsorption: The plates are incubated for approximately 1 hour to allow the virus to adsorb to the cells.
-
Overlay: The virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding drug concentration. This restricts the spread of progeny virions, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for 2-3 days to allow for plaque development.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is determined as the 50% effective concentration (EC50).
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Protocol:
-
RNA Extraction: Viral RNA is extracted from the supernatant of infected cell cultures or from clinical samples using a commercial viral RNA extraction kit.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific to a conserved region of an influenza virus gene (e.g., the matrix (M) gene). The amplification of the target sequence is monitored in real-time.
-
Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of viral RNA.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the antiviral compound on the host cells.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a duration similar to that of the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to purple formazan crystals. The plate is incubated for a few hours to allow this conversion.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Calculation: The concentration of the compound that reduces cell viability by 50% is calculated as the 50% cytotoxic concentration (CC50).
Conclusion
Cap-dependent endonuclease inhibitors, such as baloxavir, offer a significant advancement in the treatment of influenza, particularly in the context of resistance to neuraminidase inhibitors.[3] Their distinct mechanism of action provides a crucial alternative for managing infections caused by oseltamivir-resistant strains. However, the emergence of resistance to baloxavir through mutations in the viral PA subunit underscores the importance of ongoing surveillance and the continued development of new antiviral strategies.[6] The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel antiviral compounds against both existing and emerging resistant influenza viruses. Future research may focus on combination therapies to enhance efficacy and mitigate the development of resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
Specificity of Cap-dependent endonuclease-IN-7 for viral vs. host endonucleases
Note: The specific compound "Cap-dependent endonuclease-IN-7" is not widely documented in the scientific literature. This guide will therefore provide a comparative analysis of a representative and well-characterized cap-dependent endonuclease inhibitor, baloxavir (B560136) acid (the active form of baloxavir marboxil), to illustrate the specificity profile of this class of antiviral agents.
Introduction
Cap-dependent endonucleases (CENs) are essential viral enzymes utilized by segmented negative-strand RNA viruses, such as influenza viruses and bunyaviruses, for transcription. These enzymes perform a unique "cap-snatching" mechanism, cleaving the 5' caps (B75204) from host cell pre-mRNAs to prime viral mRNA synthesis.[1][2][3] This process is critical for viral replication and presents an attractive target for antiviral drug development. A key advantage of targeting viral CENs is the absence of a homologous enzyme in humans, suggesting a high degree of specificity and a favorable safety profile for inhibitors.[4] This guide provides a comparative overview of the specificity of CEN inhibitors for viral versus host endonucleases, with a focus on experimental data and methodologies.
Mechanism of Action
Cap-dependent endonuclease inhibitors, including baloxavir acid, typically function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) present in the active site of the viral endonuclease. This interaction blocks the enzyme's catalytic activity, thereby preventing the cleavage of host mRNAs and inhibiting viral gene transcription and replication.[5] The specificity of these inhibitors arises from their targeted interaction with the unique architecture of the viral enzyme's active site.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of a representative CEN inhibitor, baloxavir acid, against viral endonucleases. Due to the absence of a human homolog, these inhibitors are expected to have no significant activity against host endonucleases.
| Enzyme Target | Inhibitor | IC50 / EC50 | Assay Type | Reference |
| Influenza A Virus Endonuclease | Baloxavir Acid | 7.45 µM | Enzymatic Assay | [6] |
| Influenza A (H1N1) Virus | Baloxavir Acid | 0.91 ± 0.21 nM (EC50) | Cell-based Assay (IRINA) | [5] |
| Influenza A (H3N2) Virus | Baloxavir Acid | 1.19 nM (median EC50) | Cell-based Assay (HINT) | [5] |
| Influenza B Virus | Baloxavir Acid | - | Cell-based Assay | [2] |
| Neuraminidase-resistant Influenza A | Baloxavir Acid | - | Yield Reduction Assay | [2] |
| Avian Influenza A (H5N1, H7N9, etc.) | Baloxavir Acid | Broad Potency | Cell-based Assays | [2] |
| La Crosse Virus (LACV) | CAPCA-1 | < 1 µM (EC50) | Cell-based Assay |
IC50: Half-maximal inhibitory concentration in an enzymatic assay. EC50: Half-maximal effective concentration in a cell-based assay. CAPCA-1 (carbamoyl pyridone carboxylic acid-1) is another CEN inhibitor included for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments cited in the literature.
FRET-based Endonuclease Inhibition Assay
This biochemical assay directly measures the enzymatic activity of the isolated viral endonuclease and its inhibition.
-
Principle: A fluorophore and a quencher are attached to opposite ends of a short RNA substrate. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal.
-
Protocol:
-
Recombinant viral cap-dependent endonuclease (e.g., influenza PA N-terminal domain) is purified.
-
The enzyme is incubated with varying concentrations of the test inhibitor (e.g., CEN-IN-7) in a reaction buffer containing divalent cations (e.g., Mn²⁺).
-
The FRET-based RNA substrate is added to initiate the reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.[3][7]
-
Cell-based Cytopathic Effect (CPE) Reduction Assay
This assay assesses the ability of a compound to protect host cells from virus-induced cell death.
-
Principle: Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are infected with the virus in the presence of the inhibitor. The inhibitor's efficacy is determined by measuring cell viability.
-
Protocol:
-
MDCK cells are seeded in 96-well plates and grown to confluency.
-
The cells are infected with a known titer of influenza virus.
-
Immediately after infection, serial dilutions of the test inhibitor are added to the wells.
-
The plates are incubated for a period sufficient to allow for viral replication and induction of CPE (typically 48-72 hours).
-
Cell viability is quantified using a colorimetric assay (e.g., MTS/PMS method).
-
EC50 values, the concentration at which 50% of the cell population is protected from viral-induced death, are calculated.[8]
-
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of new infectious virus particles from infected cells treated with an inhibitor.
-
Principle: This method directly measures the impact of the inhibitor on viral replication by titrating the amount of progeny virus released from infected cells.
-
Protocol:
-
Host cells are infected with the virus in the presence of varying concentrations of the inhibitor.
-
After a single replication cycle (e.g., 24-30 hours), the supernatant containing newly produced virions is collected.
-
The viral titer in the supernatant is determined by methods such as the TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay on fresh cell monolayers.
-
The EC90, the concentration required to reduce the viral titer by 90%, is often calculated.[2][8]
-
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of "Cap-snatching" and its inhibition by CEN-IN-7.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing CEN-IN-7 specificity.
Conclusion
Cap-dependent endonuclease inhibitors demonstrate a high degree of specificity for their viral targets, a characteristic primarily attributed to the absence of a homologous enzyme in host organisms. This inherent specificity makes the viral CEN an excellent target for the development of antiviral therapeutics with a potentially wide safety margin. The experimental data for representative compounds like baloxavir acid confirm potent anti-influenza activity at nanomolar concentrations in cell-based assays, with no reported off-target activity on host endonucleases. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of novel CEN inhibitors.
References
- 1. Influenza A virus RNA polymerase subunit PB2 is the endonuclease which cleaves host cell mRNA and functions only as the trimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computation-Guided Discovery of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]
Comparative Analysis of Cap-Dependent Endonuclease-IN-7 Cross-Reactivity with Other Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of Cap-dependent endonuclease-IN-7 (and its closely related analog RO-7) against a panel of viral polymerases. The data presented herein is intended to assist researchers in evaluating the selectivity and potential broad-spectrum activity of this class of inhibitors.
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses, represents a prime target for novel antiviral therapeutics.[1] Inhibitors of this enzyme, such as the clinical candidate baloxavir (B560136) marboxil and the research compound RO-7, have demonstrated potent anti-influenza activity.[2][3] Understanding the cross-reactivity of these inhibitors with polymerases from other viruses is crucial for defining their spectrum of activity and potential for off-target effects.
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Influenza virus, a segmented negative-strand RNA virus, utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, excises the 5' cap structure from host pre-mRNAs. This capped fragment is then used as a primer for the synthesis of viral mRNA. The endonuclease activity responsible for this cleavage resides in the PA subunit of the polymerase.[1]
Cap-dependent endonuclease inhibitors, including this compound and RO-7, function by chelating the divalent metal ions (typically Mn2+) in the active site of the PA endonuclease, thereby preventing the cleavage of host mRNAs and inhibiting viral transcription.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available data on the inhibitory activity of the cap-dependent endonuclease inhibitor RO-7 against the polymerases of various viruses. RO-7 is a close analog of this compound and serves as a representative compound for this class of inhibitors. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the inhibitor required to reduce the activity of the viral polymerase or viral replication by 50%.
| Virus Family | Virus | Target Protein | Inhibitor | IC50 / EC50 (nM) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | PA Endonuclease | RO-7 | 3.2 - 16.0 | [4] |
| Influenza A (H3N2) | PA Endonuclease | RO-7 | Not Specified | [1] | |
| Influenza A (H5N1) | PA Endonuclease | RO-7 | Not Specified | [1] | |
| Influenza A (H7N9) | PA Endonuclease | RO-7 | Not Specified | [1] | |
| Influenza B | PA Endonuclease | RO-7 | 3.2 - 16.0 | [4] | |
| Bunyavirales | Hantaan virus | Cap-dependent Endonuclease | Baloxavir marboxil | Activity Reported | Not Specified |
| La Crosse virus | Cap-dependent Endonuclease | Not Specified | Activity Reported | Not Specified | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | RNA-dependent RNA polymerase | RO-7 | Data Not Available | |
| Human Parainfluenza Virus | RNA-dependent RNA polymerase | RO-7 | Data Not Available | ||
| Measles Virus | RNA-dependent RNA polymerase | RO-7 | Data Not Available | ||
| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA polymerase | RO-7 | Data Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cap-snatching mechanism of influenza virus and a typical experimental workflow for assessing the cross-reactivity of a CEN inhibitor.
Caption: Cap-Snatching Mechanism of Influenza Virus.
Caption: Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds against viral polymerases.
In Vitro Endonuclease Activity Assay (Influenza Virus)
This assay measures the ability of an inhibitor to block the endonuclease activity of the influenza virus PA subunit.
Materials:
-
Recombinant influenza PA endonuclease domain
-
Fluorophore-labeled short RNA or DNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant PA endonuclease domain to each well.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorophore-labeled substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of decrease in fluorescence (due to cleavage of the substrate) is proportional to the endonuclease activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Activity Assay (for other RNA viruses)
This assay measures the ability of an inhibitor to block the RNA synthesis activity of a viral polymerase.
Materials:
-
Purified recombinant viral RdRp (e.g., from RSV, Parainfluenza virus)
-
RNA template and primer
-
Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP) or a fluorescence-based detection system
-
Reaction buffer (specific to the polymerase being tested)
-
Test compound (this compound)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, combine the purified RdRp, RNA template, and primer.
-
Add the diluted test compound and incubate for a pre-determined time at the optimal temperature for the polymerase.
-
Initiate the polymerization reaction by adding the mixture of nucleotides, including the labeled nucleotide.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Capture the newly synthesized radiolabeled RNA on a filter membrane and wash away unincorporated nucleotides.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its analogs are potent inhibitors of the influenza virus polymerase. The available data indicates a high degree of selectivity for the influenza endonuclease over host cell polymerases. While there is evidence of activity against other viruses that utilize a cap-snatching mechanism, such as those in the Bunyavirales order, comprehensive quantitative data on the cross-reactivity against a wider range of viral polymerases is currently limited. The experimental protocols provided in this guide can be utilized to generate the necessary data to fully elucidate the selectivity profile of this promising class of antiviral compounds. Such studies are essential for the continued development of broad-spectrum antiviral agents.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cap-Dependent Endonuclease and Neuraminidase Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark comparison between the novel cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, and established neuraminidase inhibitors for the treatment of influenza. This document outlines their distinct mechanisms of action, presents a comparative analysis of their in vitro and in vivo efficacy, and summarizes their clinical safety profiles. Detailed experimental protocols for key assays are provided to support further research and development in this therapeutic area.
Introduction to Antiviral Mechanisms
Influenza virus replication is a multi-step process that offers several targets for antiviral intervention. Two of the most clinically significant targets are the cap-dependent endonuclease, essential for viral transcription, and the neuraminidase enzyme, crucial for the release of new viral particles from infected cells.
Cap-dependent endonuclease inhibitors , such as baloxavir marboxil, represent a newer class of antiviral drugs. Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid.[1] This active compound inhibits the cap-snatching process by targeting the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[1][2] This process is vital for the virus to generate primers from host cell messenger RNA (mRNA) to initiate the transcription of its own viral mRNAs.[1][2] By blocking this step, cap-dependent endonuclease inhibitors effectively halt viral replication at a very early stage.[3]
Neuraminidase inhibitors , including oseltamivir, zanamivir, and peramivir, are a more established class of anti-influenza agents. These drugs mimic the natural substrate of the viral neuraminidase enzyme, sialic acid.[4] By binding to the active site of neuraminidase, they prevent the cleavage of sialic acid residues on the surface of the host cell, which is necessary for the release of newly formed virus particles.[4] This action traps the progeny virions on the cell surface, preventing their spread to other cells.[4]
Mechanism of Action Signaling Pathways
The following diagrams illustrate the points of intervention for both classes of inhibitors within the influenza virus life cycle.
References
- 1. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cap-Dependent Endonuclease (CEN) Inhibitors for Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activity of Cap-dependent endonuclease (CEN) inhibitors, a critical class of antiviral agents targeting influenza virus replication. Due to the limited publicly available data for the novel patented compound Cap-dependent endonuclease-IN-7 , this guide will focus on the well-characterized and approved CEN inhibitor, Baloxavir (B560136) marboxil , as a benchmark for comparison. We will present its performance data, detailed experimental protocols, and relevant biological pathways to aid researchers in evaluating and contextualizing the activity of new CEN inhibitors.
Introduction to Cap-Dependent Endonuclease (CEN) Inhibition
The cap-dependent endonuclease, a key component of the influenza virus polymerase complex, is essential for viral replication. It cleaves the 5' cap from host pre-mRNAs, a process known as "cap-snatching," to generate primers for the synthesis of viral mRNA.[1] Inhibition of this enzyme is a validated and effective strategy for treating influenza A and B virus infections.[2]
This compound is a novel, potent inhibitor of CEN, identified in patent WO2020177715A1 as compound 5.[3] While specific preclinical and clinical data for this compound are not yet widely available in the public domain, its chemical structure has been disclosed.
Baloxavir marboxil is a first-in-class CEN inhibitor approved for the treatment of acute uncomplicated influenza.[2] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[4] This guide will utilize the extensive available data on baloxavir to establish a framework for the evaluation of new CEN inhibitors like this compound.
In Vitro Activity Comparison
The in vitro activity of CEN inhibitors is typically assessed through enzymatic assays and cell-based antiviral assays. These assays determine the direct inhibitory effect on the endonuclease enzyme and the compound's ability to block viral replication in cell culture.
Data Presentation: In Vitro Activity of Baloxavir Acid
| Assay Type | Influenza Virus Strain | IC50 / EC50 (nM) | Reference |
| Enzymatic Assay (CEN Inhibition) | Influenza A/H1N1 | 3.2 - 8.6 | [5] |
| Plaque Reduction Assay | Influenza A(H1N1)pdm09 | 0.28 (median IC50) | [6] |
| Influenza A(H3N2) | 0.16 (median IC50) | [6] | |
| Influenza B/Victoria-lineage | 3.42 (median IC50) | [6] | |
| Influenza B/Yamagata-lineage | 2.43 (median IC50) | [6] | |
| Focus Reduction Assay | Influenza A(H1N1)pdm09 | 0.7 ± 0.5 | [7] |
| Influenza A(H3N2) | 1.2 ± 0.6 | [7] | |
| Influenza B/Victoria-lineage | 7.2 ± 3.5 | [7] | |
| Influenza B/Yamagata-lineage | 5.8 ± 4.5 | [7] | |
| Yield Reduction Assay | A/WSN/33 (H1N1) | EC90 of ~1 nM | [8] |
| B/Hong Kong/5/72 | EC90 of ~10 nM | [8] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration.
In Vivo Activity Comparison
The in vivo efficacy of CEN inhibitors is evaluated in animal models of influenza virus infection, most commonly in mice. Key parameters measured include reduction in viral load in the lungs, improvement in survival rates, and alleviation of clinical symptoms.
Data Presentation: In Vivo Activity of Baloxavir Marboxil in Mouse Models
| Influenza Virus Strain | Treatment Regimen | Key Findings | Reference |
| Influenza A/PR/8/34 | Single oral dose (5, 15, or 50 mg/kg) | Complete prevention of mortality. | [9] |
| 15 or 50 mg/kg twice daily (delayed treatment) | Significant dose-dependent reduction in lung viral titer and complete prevention of mortality. | ||
| Influenza B/HK/5/72 | Single oral dose (5 or 50 mg/kg) | 100% survival in lethally infected mice. | [9] |
| Avian Influenza A(H7N9) | 5 or 15 mg/kg twice daily | Significant reduction in lung viral titers and improved survival. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CEN inhibitor activity.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay Protocol
This assay directly measures the inhibition of the endonuclease activity of the influenza virus polymerase.
-
Reagents and Materials:
-
Recombinant influenza virus PA/PB1/PB2 polymerase complex.
-
Fluorescently labeled short capped RNA substrate (e.g., 5'-Cy5-m7Gppp-RNA-3').
-
Reaction buffer containing MnCl₂.
-
Test compounds (e.g., this compound, Baloxavir acid) at various concentrations.
-
Quenching solution (e.g., EDTA).
-
Detection system (e.g., capillary electrophoresis or fluorescence polarization).
-
-
Procedure:
-
Pre-incubate the recombinant polymerase complex with varying concentrations of the test inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the endonuclease reaction by adding the fluorescently labeled capped RNA substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Analyze the cleavage products using a suitable detection method to determine the extent of inhibition.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the endonuclease activity by 50%.
-
Influenza Plaque Reduction Assay Protocol
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Culture and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer (Plaque Forming Units/mL).
-
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Infect the confluent cell monolayers with a standardized amount of influenza virus (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of medium (e.g., 2x DMEM), low-melting-point agarose, and the test compound at various concentrations.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.
-
The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[6]
-
In Vivo Mouse Model of Influenza Infection Protocol
This protocol outlines a typical experiment to evaluate the efficacy of a CEN inhibitor in a lethal influenza infection model.
-
Animals and Virus:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6).
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34).
-
-
Procedure:
-
Anesthetize the mice and intranasally infect them with a lethal dose of the influenza virus.
-
Initiate treatment with the test compound (e.g., this compound or Baloxavir marboxil) at various doses and schedules (e.g., once or twice daily for 5 days) starting at a specified time post-infection (e.g., 2 hours or 24 hours). A vehicle control group should be included.
-
Monitor the mice daily for weight loss and survival for a period of 14-21 days.
-
In a separate cohort of mice, collect lungs at specific time points post-infection (e.g., day 3 or day 6) to determine lung viral titers by plaque assay or TCID₅₀ assay.
-
Analyze the data to determine the effect of the treatment on survival, body weight change, and lung viral load compared to the vehicle-treated group.[9]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Cap-dependent endonuclease inhibitors.
Caption: General workflow for in vitro evaluation of CEN inhibitors.
Caption: General workflow for in vivo efficacy testing in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influenza virus temperature-sensitive cap (m7GpppNm)-dependent endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicacions.ub.edu [publicacions.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
Comparative Analysis of the Therapeutic Window for Different CENP-E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window for three prominent Centromere Protein E (CENP-E) inhibitors: GSK923295A, PF-2771, and Compound-A. CENP-E is a kinesin-like motor protein crucial for chromosome alignment during mitosis, making it a compelling target for anticancer therapies. Inhibitors of CENP-E disrupt the mitotic process, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This analysis summarizes available preclinical and clinical data to facilitate a comparative understanding of their therapeutic potential.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
CENP-E inhibitors function by impeding the motor domain of the CENP-E protein. This prevents the proper attachment and alignment of chromosomes at the metaphase plate during mitosis.[1] The disruption of this process activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures genomic stability.[1] Persistent activation of the SAC due to CENP-E inhibition leads to prolonged mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1]
Below is a diagram illustrating the signaling pathway of the Spindle Assembly Checkpoint and the role of CENP-E.
References
Safety Operating Guide
Safe Disposal Protocol for Cap-dependent Endonuclease-IN-7
This document provides essential safety and logistical information for the proper disposal of Cap-dependent endonuclease-IN-7, a potent antiviral small molecule inhibitor. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Based on available safety data, it is fatal if swallowed and can cause skin and eye irritation, as well as allergic reactions or respiratory difficulties if inhaled. Therefore, it must be handled as hazardous chemical waste.
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity, Oral | Fatal if swallowed. | Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemically resistant gloves and a lab coat. Avoid contact with skin. |
| Serious Eye Damage | Causes serious eye damage. | Wear safety goggles or a face shield. |
| Respiratory/Skin Sensitizer | May cause allergy, asthma symptoms, or breathing difficulties if inhaled. May cause an allergic skin reaction. | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. |
This data is generalized from safety data sheets for similar small molecule inhibitors and should be confirmed with the specific SDS for this compound.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the following minimum PPE:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: A fitted respirator may be required if handling large quantities of the solid compound outside of a fume hood. Consult your institution's EHS for specific requirements.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste requires careful segregation into distinct waste streams. Never dispose of this chemical or its contaminated materials down the drain or in regular trash.
3.1. Unused or Expired Solid Compound:
-
Classification: Treat as acute hazardous chemical waste.
-
Containerization: Place the original vial or a securely sealed container with the solid compound into a larger, compatible, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste tag to the outer container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Principal Investigator's Name and Contact Information
-
Accumulation Start Date
-
Relevant Hazard Pictograms (e.g., Skull and Crossbones, Health Hazard)
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.[1][2][3]
3.2. Liquid Waste (Stock Solutions, Working Solutions):
-
Classification: Treat as hazardous liquid chemical waste.
-
Containerization: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[4] Plastic is often preferred to glass to minimize breakage risk.
-
Segregation: Do not mix with other incompatible waste streams (e.g., acids, bases, oxidizers).
-
Labeling: Use a hazardous waste tag with the same information as for solid waste, listing all chemical components and their approximate concentrations.
-
Storage: Keep the container tightly sealed when not in use and store it in secondary containment within the SAA.[3][5]
3.3. Contaminated Solid Waste (Consumables):
-
Classification: Items such as gloves, pipette tips, tubes, and absorbent pads contaminated with this compound are considered hazardous solid waste.
-
Containerization: Collect these materials in a designated, durable, plastic-lined container or a labeled hazardous waste bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" with the name of the contaminating chemical.
-
Storage: Seal the container or bag when full and store it in the SAA.
3.4. Contaminated Labware (Glassware, etc.):
-
Decontamination: Whenever possible, decontaminate non-disposable labware.
-
Rinse the item with a solvent (e.g., ethanol, DMSO) that can dissolve the compound.
-
Collect this first rinseate as hazardous liquid waste.[5]
-
Follow with a triple rinse using an appropriate detergent and water. The subsequent rinses may be disposable down the drain, pending institutional EHS approval.
-
-
Disposal of Broken Glassware: If contaminated glassware is broken, it should not be placed in a standard glass disposal box. Carefully collect the pieces using tongs or forceps and place them in a puncture-resistant container labeled as "Hazardous Waste - Sharp Objects" with the chemical contaminant identified.
3.5. Empty Original Containers:
-
Classification: An "empty" container that held an acutely hazardous chemical like this compound requires special handling.
-
Decontamination: The container must be triple-rinsed with a suitable solvent.[5][6][7]
-
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses should also be collected as hazardous waste unless your institution's EHS specifies otherwise.
-
Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label.[6][7] The container can then be disposed of as non-hazardous solid waste or recycled according to institutional policy.
Waste Pickup and Final Disposal
-
Request Pickup: Once a waste container is full or has been in storage for the maximum allowable time (per institutional guidelines, often 90-180 days), submit a chemical waste pickup request to your institution's EHS department.[4]
-
Documentation: Ensure all hazardous waste tags and forms are filled out completely and accurately.
-
Professional Disposal: The EHS department will arrange for the collection and ultimate disposal of the hazardous waste by a licensed and certified waste management contractor in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
